A1AT modulator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23FN2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |
InChI Key |
MSZBLPYPBQYDNI-QUCCMNQESA-N |
Isomeric SMILES |
CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Canonical SMILES |
CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of A1AT Modulator 1 (GSK716): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of A1AT Modulator 1, also known as GSK716. This small molecule is a potent modulator of alpha-1 antitrypsin (A1AT), a protein implicated in the genetic disorder Alpha-1 Antitrypsin Deficiency (AATD). This document details the quantitative data associated with GSK716, the experimental protocols used for its characterization, and visual representations of its synthesis and mechanism.
Discovery and Development
This compound (GSK716) was identified through a sophisticated drug discovery process initiated to find small molecules capable of correcting the misfolding of the Z variant of alpha-1 antitrypsin (Z-A1AT)[1][2][3]. The accumulation of misfolded Z-A1AT in the liver is a primary cause of liver disease in individuals with AATD[1][3].
The discovery process began with a high-throughput screening of a DNA-encoded chemical library to identify compounds that could bind to and stabilize Z-A1AT. This initial screening identified a lead compound, GSK425. Through a subsequent structure-guided drug design and medicinal chemistry campaign, GSK425 was optimized, leading to the discovery of GSK716. This optimization resulted in an approximately 100-fold increase in potency in inhibiting Z-A1AT polymerization.
GSK716 was found to bind to a cryptic pocket on the A1AT protein, effectively preventing the conformational changes that lead to pathological polymerization. This mechanism not only blocks the formation of harmful polymers but also promotes the secretion of functional, monomeric A1AT from cells.
Quantitative Data
GSK716 has been characterized by several key quantitative metrics that underscore its potency and efficacy as an A1AT modulator. The following tables summarize the available data.
| Parameter | Value (pKi/pIC50/pEC50) | Value (Molar) | Description | Reference |
| Binding Affinity (pKD) | ||||
| to Z-A1AT | 8.5 ± 0.12 | 3.16 nM | High-affinity binding to the target mutant protein. | |
| to M-A1AT (Wild-Type) | 6.8 ± 0.18 | 158 nM | Demonstrates over 50-fold selectivity for the mutant Z-A1AT over the wild-type protein. | |
| Inhibition of Polymerization (pIC50) | ||||
| in vitro | 8.3 | 5.01 nM | Potent inhibition of Z-A1AT polymerization in a cell-free assay. | |
| in CHO-TET-ON-Z-A1AT cells | 6.3 ± 0.23 | 501 nM | Inhibition of intracellular polymer formation in a cellular model. | |
| in iPSC-derived hepatocytes | 6.4 ± 0.45 | 398 nM | Inhibition of intracellular polymer formation in a patient-derived cell model. | |
| Increased Secretion (pEC50) | ||||
| in CHO-TET-ON-Z-A1AT cells | 6.2 ± 0.23 | 631 nM | Potentiation of monomeric Z-A1AT secretion from a cellular model. | |
| in iPSC-derived hepatocytes | 6.5 ± 0.37 | 316 nM | Potentiation of monomeric Z-A1AT secretion from a patient-derived cell model. |
Note: pKD/pIC50/pEC50 values are the negative logarithm of the molar concentration (KD/IC50/EC50).
Pharmacokinetic Properties in a Transgenic Mouse Model:
| Parameter | Dosing | Observation | Reference |
| Increased Secretion of Z-A1AT | 100 mg/kg, three times a day for 20 days | Seven-fold increase in circulating monomeric Z-A1AT in plasma. | |
| Liver Polymer Clearance | 100 mg/kg, three times a day for 20 days | No observable clearance of pre-existing hepatic inclusions within the study period. |
Synthesis Pathway
The synthesis of this compound (GSK716) is detailed in patent WO2019/243841A1. The following diagram outlines a plausible synthetic route based on the information provided in the patent and general organic chemistry principles.
Signaling Pathway and Mechanism of Action
GSK716 acts as a pharmacological chaperone, directly binding to the misfolded Z-A1AT protein. This binding event stabilizes the protein in a conformation that is less prone to polymerization, thereby facilitating its proper folding and subsequent secretion from the endoplasmic reticulum of hepatocytes.
Experimental Protocols
The characterization of GSK716 involved a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Z-A1AT Polymerization Inhibition Assay (in vitro)
Objective: To quantify the ability of a compound to inhibit the polymerization of purified Z-A1AT.
Methodology:
-
Protein Preparation: Purified Z-A1AT is incubated at 37°C to induce polymerization.
-
Compound Incubation: Test compounds, such as GSK716, are added at various concentrations to the Z-A1AT solution prior to incubation.
-
Quantification of Polymers: After a set incubation period (e.g., 72 hours), the amount of Z-A1AT polymer is quantified using a polymer-specific monoclonal antibody (e.g., 2C1) in an immunoassay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for Z-A1AT Polymer Formation and Secretion
Objective: To assess the effect of a compound on intracellular Z-A1AT polymer levels and the secretion of monomeric A1AT in a cellular context.
Methodology:
-
Cell Culture: A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells or iPSC-derived hepatocytes from an AATD patient, is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Induction of Z-A1AT Expression: Expression of Z-A1AT is induced (e.g., with doxycycline in a TET-ON system).
-
Quantification of Intracellular Polymers: After a suitable incubation period, cells are fixed, permeabilized, and stained with a polymer-specific antibody. The polymer load is then quantified using immunofluorescence microscopy and image analysis.
-
Quantification of Secreted A1AT: The cell culture medium is collected, and the concentration of secreted monomeric A1AT is measured using an ELISA.
-
Data Analysis: IC50 values for polymer inhibition and EC50 values for secretion enhancement are calculated from dose-response curves.
Conclusion
This compound (GSK716) represents a significant advancement in the development of small molecule correctors for Alpha-1 Antitrypsin Deficiency. Its discovery through a combination of high-throughput screening and structure-based drug design has yielded a potent and selective molecule that effectively addresses the underlying protein misfolding defect of Z-A1AT. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of AATD and drug development. Further investigation into the long-term efficacy and safety of GSK716 and similar modulators is crucial for their potential translation into clinical therapies for patients with this debilitating genetic disorder.
References
A Technical Guide to Alpha-1 Antitrypsin (A1AT) Modulators in the Treatment of A1AT Deficiency
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the production of a misfolded and dysfunctional A1AT protein, primarily the Z-mutant variant (Z-AAT). This leads to a dual pathology: a loss-of-function mechanism in the lungs due to insufficient protection against neutrophil elastase, resulting in emphysema, and a toxic gain-of-function mechanism in the liver, where the accumulation of polymerized Z-AAT causes liver damage, cirrhosis, and an increased risk of hepatocellular carcinoma.[1][2] The therapeutic landscape for AATD is evolving beyond simple protein replacement, with the development of "A1AT modulators" designed to address the core molecular defects of the disease. This guide provides a technical overview of the primary mechanisms of action of these modulators, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.
The Pathophysiology of A1AT Deficiency: A Tale of Two Organ Systems
The SERPINA1 gene encodes the A1AT protein, a serine protease inhibitor (serpin) predominantly synthesized in the liver.[3][4] Its primary function is to inhibit neutrophil elastase in the lungs, protecting the delicate alveolar structures from proteolytic damage.[5] The most common and clinically significant mutation is the Z allele (Glu342Lys), which results in the misfolding of the A1AT protein.
This misfolding has two major consequences:
-
Pulmonary Disease: The misfolded Z-AAT protein is prone to polymerization and aggregation within the endoplasmic reticulum (ER) of hepatocytes, leading to inefficient secretion and significantly reduced circulating levels of functional A1AT (typically 10-15% of normal). The resulting protease-antiprotease imbalance in the lungs leaves them vulnerable to destruction by neutrophil elastase, leading to early-onset emphysema.
-
Liver Disease: The accumulation of Z-AAT polymers within hepatocytes triggers a cascade of cellular stress responses, including the unfolded protein response (UPR), leading to liver injury, fibrosis, and cirrhosis.
Mechanisms of Action of A1AT Modulators
A1AT modulators encompass a range of therapeutic strategies aimed at correcting the underlying molecular pathology of AATD. These can be broadly categorized as follows:
Small Molecule Chaperones and Polymerization Inhibitors
Small molecule chaperones are designed to bind to the misfolded Z-AAT protein, stabilizing its conformation and promoting its proper folding and subsequent secretion from hepatocytes. This dual action aims to both alleviate the liver burden of toxic polymers and increase the circulating levels of functional A1AT to protect the lungs.
One of the key concepts in this approach is the identification of an intermediate conformational state (M) that precedes polymer formation. Small molecule inhibitors of polymerization are designed to target and prevent the accumulation of this M intermediate.
Experimental Evidence:
Studies have shown that chemical chaperones, such as 4-phenylbutyric acid (PBA), can increase the secretion of functionally active Z-AAT in cell culture models and in PiZ mice (transgenic for the human A1ATZ gene). Oral administration of PBA in these mice led to a significant increase in blood levels of human A1AT.
RNA-Based Therapies: Silencing the Mutant Allele
RNA-based therapies, such as small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), take a different approach by targeting the messenger RNA (mRNA) of the mutant SERPINA1 gene to prevent the production of the misfolded Z-AAT protein altogether. This strategy is primarily aimed at mitigating the liver disease associated with AATD by reducing the burden of toxic protein accumulation.
Clinical Data:
Fazirsiran (ARO-AAT), an RNA interference (RNAi) therapeutic, has shown promising results in clinical trials. In a Phase II study, patients with AATD-associated liver disease (AATLD) who received fazirsiran demonstrated a significant reduction in the accumulation of Z-AAT in the liver.
Augmentation Therapy: Replacing the Deficient Protein
Augmentation therapy is the current standard of care for the pulmonary manifestations of AATD. This approach involves intravenous infusions of purified, pooled human A1AT to increase circulating levels of the protein and restore the protease-antiprotease balance in the lungs. While not a modulator in the sense of correcting the underlying genetic defect, it directly addresses the loss-of-function aspect of the disease.
Clinical Efficacy:
Clinical trials, such as the RAPID trial, have demonstrated that augmentation therapy can slow the progression of emphysema as measured by a reduction in the annual rate of lung density loss on CT scans.
Quantitative Data from Preclinical and Clinical Studies
| Therapeutic Approach | Compound/Drug | Model/Patient Population | Key Finding | Reference |
| Small Molecule Chaperone | 4-phenylbutyric acid (PBA) | PiZ mice (transgenic for human A1ATZ) | Increased blood levels of human A1AT to 20-50% of normal levels. | |
| RNA Interference (RNAi) | Fazirsiran (ARO-AAT) | 16 participants with AATLD (PiZZ homozygous) | Median reduction of 83% in liver Z-AAT accumulation at week 24 or 48. | |
| RNA Interference (RNAi) | Fazirsiran (ARO-AAT) | 16 participants with AATLD (PiZZ homozygous) | Approximately 90% reduction in serum Z-AAT levels. | |
| Augmentation Therapy | Pooled human A1AT | Patients with severe AATD-associated emphysema | Statistically significant reduction in the annual rate of CT-measured lung density loss compared to placebo. | |
| Recombinant AAT | INBRX-101 | Patients with severe AATD | Achieved fully normal levels of functional AAT after five to six consecutive doses. |
Experimental Protocols
Pulse-Chase Experiments for Polymer Formation Analysis
Objective: To define the dynamics of Z-AAT polymer formation, accumulation, and secretion.
Methodology:
-
Cell Culture: Utilize cell models of AATD that express the Z-AAT protein.
-
Metabolic Labeling: Incubate cells in a medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short period (the "pulse") to label newly synthesized proteins.
-
Chase: Replace the labeling medium with a standard medium containing an excess of unlabeled amino acids (the "chase").
-
Sample Collection: Collect cell lysates and culture media at various time points during the chase period.
-
Immunoprecipitation: Use conformation-specific monoclonal antibodies to immunoprecipitate different forms of A1AT (e.g., monomeric, polymeric).
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography to track the fate of the newly synthesized Z-AAT over time.
In Vivo Efficacy Studies in Transgenic Mouse Models
Objective: To evaluate the in vivo efficacy of A1AT modulators in a relevant animal model.
Methodology:
-
Animal Model: Utilize transgenic mice expressing the human Z-AAT gene (PiZ mice), which recapitulate the liver pathology of AATD.
-
Drug Administration: Administer the test compound (e.g., a small molecule chaperone) to the mice via a clinically relevant route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points to measure the levels of human A1AT in the serum using an ELISA.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect liver tissue for histopathological analysis. Stain liver sections with Periodic acid-Schiff with diastase (PAS-D) to visualize the characteristic globules of accumulated Z-AAT.
-
Quantitative Analysis: Quantify the amount of Z-AAT in the liver and serum to determine the effect of the treatment.
Visualizing the Mechanisms of A1AT Modulation
Signaling Pathway of Z-AAT Polymerization and Liver Toxicity
Caption: Pathogenesis of A1AT deficiency in the liver.
Experimental Workflow for Evaluating A1AT Modulators
Caption: Drug development workflow for A1AT modulators.
Mechanism of Action of Different A1AT Modulator Classes
Caption: Comparative mechanisms of A1AT modulator classes.
Future Directions and Conclusion
The development of A1AT modulators represents a significant shift from supportive care to targeted therapies for AATD. Small molecule chaperones and RNA-based therapies hold the promise of addressing the root cause of the disease, particularly the debilitating liver complications. While augmentation therapy remains a cornerstone for managing the pulmonary aspects of AATD, novel recombinant AAT proteins with extended half-lives are being developed to improve patient convenience and potentially enhance efficacy.
The future of AATD treatment may lie in combination therapies that simultaneously reduce the production of toxic Z-AAT in the liver and supplement functional A1AT in the circulation. Further research into the intricate pathways of Z-AAT polymerization and degradation will undoubtedly unveil new therapeutic targets and pave the way for even more effective A1AT modulators. This technical guide serves as a foundational resource for the scientific community dedicated to advancing the treatment of this complex genetic disorder.
References
- 1. journal.copdfoundation.org [journal.copdfoundation.org]
- 2. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 antitrypsin deficiency - Wikipedia [en.wikipedia.org]
- 4. α‑1 Antitrypsin is a potential target of inflammation and immunomodulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
In Vitro Characterization of A1AT Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the in vitro characterization of a representative alpha-1 antitrypsin (A1AT) modulator, herein referred to as "A1AT Modulator 1." Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder characterized by reduced levels of AAT, a crucial serine protease inhibitor.[1] The most common and severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to the polymerization and retention of AAT in hepatocytes, causing liver disease and a deficiency of circulating AAT, which in turn leads to lung damage.[2][3][4] A1AT modulators are a class of therapeutic agents designed to prevent this polymerization, enhance the secretion of functional AAT, and/or restore its anti-protease activity.[2] This guide details the key in vitro assays and methodologies for the preclinical characterization of such a modulator.
Data Presentation
The following tables summarize representative quantitative data for the in vitro characterization of this compound.
Table 1: Inhibition of Z-A1AT Polymerization
| Assay Type | This compound Concentration (µM) | % Inhibition of Polymerization | IC50 (µM) |
| Peptide-Based HTS Assay | 0.1 | 15.2 ± 2.1 | 73 ± 0.12 |
| 1 | 48.9 ± 3.5 | ||
| 10 | 85.7 ± 4.2 | ||
| 100 | 98.1 ± 1.5 | ||
| Sedimentation Assay | 100 | 75.4 ± 5.8 | N/A |
Table 2: Effect on Neutrophil Elastase Inhibition by A1AT
| Condition | This compound Concentration (µM) | Neutrophil Elastase Activity (% of control) | A1AT Anti-Elastase Capacity (% restored) |
| Z-A1AT alone | 0 | 85.3 ± 6.2 | 0 |
| Z-A1AT + Modulator 1 | 1 | 62.1 ± 4.8 | 27.2 |
| 10 | 25.8 ± 3.1 | 69.7 | |
| 100 | 12.5 ± 2.5 | 85.3 | |
| M-A1AT (Wild-Type) | 0 | 5.2 ± 1.9 | 100 |
Table 3: Effect on Cellular Secretion of A1AT
| Cell Line | Treatment | Secreted A1AT (ng/mL) | % Increase in Secretion |
| HEK293T expressing Z-A1AT | Vehicle | 150.8 ± 12.3 | 0 |
| This compound (10 µM) | 452.4 ± 25.1 | 200 | |
| Primary Human Hepatocytes (ZZ genotype) | Vehicle | 85.2 ± 9.8 | 0 |
| This compound (10 µM) | 272.6 ± 18.7 | 220 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Z-A1AT Polymerization Inhibition Assay
This assay assesses the ability of this compound to inhibit the polymerization of the Z-mutant A1AT. Two primary methods are employed: a high-throughput screening (HTS) peptide-based assay and a sedimentation assay.
a) High-Throughput Screening (HTS) Peptide-Based Assay
This assay is based on the principle of a competitive ELISA, where a peptide mimicking the reactive center loop (RCL) of A1AT is used to induce polymerization.
-
Materials: 96-well plates, purified Z-A1AT, biotinylated polyethylene glycol-peptide (bPEG-peptide), this compound, europium-streptavidin, enhancement solution.
-
Protocol:
-
Coat a 96-well plate with 4 µ g/well of Z-A1AT.
-
In a separate reaction plate, add 20 µL of Z-A1AT (4 µ g/well ) and 20 µL of this compound at various concentrations. Incubate for 3 minutes.
-
Add 160 µL of 48 µM bPEG-peptide to each well. The plate is then sealed and incubated at 37°C for 16 hours.
-
Transfer 100 µL from each well of the reaction plate to the corresponding well of the Z-A1AT coated screening plate and incubate for 1 hour.
-
Wash the screening plate three times and incubate with 100 µL/well of 1 ng/µL europium-streptavidin for 1 hour in the dark at room temperature.
-
After three final washes, add 100 µL of enhancement solution to release the europium.
-
Measure europium fluorescence using time-resolved fluorometry. The signal is converted to the amount of bPEG-peptide recruited by Z-A1AT.
-
The percentage of inhibition is calculated relative to a control with no compound. The IC50 value is determined from a dose-response curve.
-
b) Z-A1AT Polymerization Sedimentation Assay
This assay provides a more direct measure of polymer formation by separating soluble monomers from insoluble polymers via centrifugation.
-
Materials: Purified Z-A1AT, this compound, PBS, centrifuge, RP-HPLC system.
-
Protocol:
-
Prepare a solution of 0.1 mg/mL of Z-A1AT in 1X PBS.
-
Incubate the Z-A1AT solution at 37°C with and without 100 µM of this compound.
-
At various time points, take aliquots of the reaction.
-
Centrifuge the aliquots at 20,000 x g for 20 minutes to pellet the polymerized A1AT.
-
Analyze the supernatant, containing the soluble monomeric Z-A1AT, by quantitative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The disappearance of the Z-A1AT monomer over time is calculated based on a pre-established standard curve.
-
Neutrophil Elastase (NE) Inhibition Assay
This assay determines the effect of this compound on the ability of A1AT to inhibit its primary target, neutrophil elastase.
-
Materials: Purified M-A1AT and Z-A1AT, this compound, human neutrophil elastase (NE), chromogenic NE substrate, 96-well plates, plate reader.
-
Protocol:
-
Pre-incubate Z-A1AT with varying concentrations of this compound.
-
In a 96-well plate, add a known quantity of NE.
-
Add the A1AT/modulator mixture to the wells containing NE and allow them to react.
-
Add a chromogenic substrate for NE to each well.
-
Monitor the release of the chromophore by measuring the absorbance at 405 nm over time.
-
The inhibitory capacity of AAT is inversely proportional to the residual elastase activity. A standard curve is generated using a known functional AAT standard.
-
Cellular A1AT Secretion Assay
This assay quantifies the amount of A1AT secreted from cells treated with this compound.
-
Materials: HEK293T cells or other suitable cell line, plasmid for Z-A1AT expression, transfection reagent, cell culture medium, this compound, A1AT ELISA kit.
-
Protocol:
-
Transfect HEK293T cells with a plasmid encoding Z-A1AT.
-
After 24 hours, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture medium and centrifuge to remove cell debris.
-
Quantify the concentration of A1AT in the cleared supernatant using a sandwich ELISA kit according to the manufacturer's protocol.
-
The increase in A1AT secretion is calculated relative to the vehicle-treated control.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
Signaling Pathway
Caption: A1AT modulation of the TNF-α induced NF-κB signaling pathway.
References
Technical Guide: The Binding and Mechanism of A1AT Modulator 1 on Z-Alpha-1 Antitrypsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the polymerization of the mutant Z-A1AT protein within the endoplasmic reticulum of hepatocytes, leading to liver disease and a reduction of circulating A1AT, which can cause lung disease. Small molecule modulators that can prevent this polymerization represent a promising therapeutic strategy. This technical guide provides an in-depth overview of a potent Z-A1AT polymerization inhibitor, referred to herein as "A1AT modulator 1," which is identified in the scientific literature as GSK716. This document details its binding site on the Z-A1AT protein, its mechanism of action, quantitative data regarding its efficacy, and the experimental protocols used for its characterization.
Binding Site of this compound on Z-A1AT
Crystallographic studies of GSK716 in complex with A1AT (PDB ID: 7AEL) reveal that the modulator binds to a cryptic binding pocket.[1][2] This pocket is located at the top of β-sheet A, behind strand 5, a region known as the "breach" where the reactive center loop initially inserts during protease inhibition.[1] The binding of this compound induces a conformational change in this region, which is not present in the unbound (apo) protein.
The key interactions between this compound (GSK716) and Z-A1AT are summarized below.
| Interacting Residue | Type of Interaction | Details of Interaction |
| Trp194 | Hydrogen Bond, Pi-Stacking | The carbonyl group of the modulator's 2-oxindole ring forms a hydrogen bond with the main chain of Trp194. The 2-oxindole ring also stacks with the side chain of Trp194.[1] |
| Gly192 - Thr203 | Conformational Rearrangement | The binding of the modulator causes a rearrangement of the loop containing residues Gly192 to Thr203, altering the position of Trp194.[1] |
| Hydrophobic Pockets | Hydrophobic Interactions | The phenyl ring and the propyl chain of the modulator occupy two distinct hydrophobic pockets within the binding site. |
Mechanism of Action
This compound acts as a pharmacological chaperone, stabilizing the Z-A1AT monomer in a near-native state and preventing its incorporation into growing polymers. By binding to the cryptic pocket, the modulator allosterically counteracts the destabilizing effects of the Z mutation (Glu342Lys). This stabilization prevents the crucial conformational changes required for polymerization, thereby increasing the secretion of functional, monomeric Z-A1AT from hepatocytes.
Quantitative Data
The efficacy of this compound (GSK716) has been quantified through various in vitro and in vivo assays.
| Parameter | Value | Assay Type |
| pIC50 (Polymerization Inhibition) | 8.3 | TR-FRET Immunoassay |
| pKD (Binding Affinity to Z-A1AT) | 8.5 ± 0.12 | Competition Binding Assay |
| pKD (Binding Affinity to M-A1AT) | 6.8 ± 0.18 | Competition Binding Assay |
| pEC50 (Increased Z-A1AT Secretion) | 6.2 ± 0.23 | CHO-TET-ON-Z-A1AT Cell Assay |
| In Vivo Z-A1AT Secretion Increase | 7-fold | Transgenic Mouse Model (100 mg/kg, TID) |
Experimental Protocols
Z-A1AT Polymerization Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the polymerization of Z-A1AT in vitro.
References
Pharmacological Profile of A1AT Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by low levels of circulating AAT, a serine protease inhibitor primarily responsible for protecting the lungs from damage by neutrophil elastase. The most common and severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to misfolding and polymerization of the AAT protein (Z-AAT) in the endoplasmic reticulum (ER) of hepatocytes. This "gain-of-function" proteotoxicity can lead to liver disease, while the "loss-of-function" due to reduced secretion of functional AAT predisposes individuals to pulmonary emphysema.
"A1AT modulator 1" is a novel small molecule designed to address the root cause of AATD by acting as a pharmacological chaperone. It is a potent inhibitor of Z-α1-antitrypsin polymerization, aiming to prevent the formation of toxic protein aggregates and promote the secretion of functional, monomeric AAT. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions by directly binding to the misfolded Z-AAT protein. This interaction stabilizes the monomeric conformation of Z-AAT, preventing the conformational changes that lead to polymerization. By rescuing the proper folding of Z-AAT, the modulator facilitates its trafficking through the secretory pathway, leading to increased levels of functional AAT in the circulation. This dual action of reducing liver burden from toxic polymers and increasing lung protection makes it a promising therapeutic strategy for AATD.
Quantitative Pharmacological Data
While specific quantitative data for "this compound" is emerging, the following table summarizes its key in vitro potency and provides representative data from a closely related small molecule corrector, GSK716, to illustrate the expected pharmacological profile.
| Parameter | Value (this compound) | Representative Value (GSK716) | Description |
| Potency | |||
| pIC50 (Z-A1AT Polymerization Inhibition) | 8.3[1] | - | Concentration causing 50% inhibition of Z-A1AT polymerization. |
| Efficacy | |||
| Z-A1AT Secretion (iPSC-derived hepatocytes) | - | 3-fold increase[2][3] | Increase in the secretion of monomeric Z-A1AT from patient-derived liver cells. |
| In Vivo Z-A1AT Secretion (Transgenic Mouse Model) | - | 7-fold increase in plasma AAT[2][4] | Increase in circulating monomeric Z-AAT levels following oral administration. |
| Selectivity | |||
| Affinity for Z-AAT vs. M-AAT | - | ~100-fold greater for Z-AAT | Preferential binding to the misfolded Z variant over the wild-type M variant. |
| Pharmacokinetics (Representative) | |||
| Dosing Regimen (Mouse Model) | - | 100 mg/kg, three times a day (oral) | Effective oral dosing regimen in a preclinical model. |
Experimental Protocols
Z-α1-Antitrypsin (Z-AAT) Polymerization Inhibition Assay
This assay is crucial for determining the potency of compounds in preventing the pathological polymerization of Z-AAT.
Principle: This assay measures the ability of a test compound to inhibit the heat-induced polymerization of purified Z-AAT. Polymerization is monitored by quantifying the decrease in monomeric Z-AAT over time using techniques like native polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Detailed Methodology:
-
Protein Purification: Z-AAT is purified from the plasma of PiZZ individuals using affinity chromatography.
-
Reaction Setup: Purified Z-AAT (e.g., at a final concentration of 2 µM) is incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature that promotes polymerization (e.g., 41°C).
-
Compound Incubation: The test compound, such as this compound, is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Time-Course Analysis: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and the polymerization reaction is stopped by placing the samples on ice.
-
Quantification of Monomeric AAT:
-
Native PAGE: Samples are run on a non-denaturing polyacrylamide gel. The gel is stained (e.g., with Coomassie Brilliant Blue), and the band corresponding to monomeric AAT is quantified by densitometry.
-
RP-HPLC: Alternatively, the reaction mixture can be centrifuged to pellet the polymers, and the supernatant containing the remaining monomeric AAT is analyzed by reverse-phase HPLC.
-
-
Data Analysis: The percentage of remaining monomeric AAT at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of Z-AAT polymerization, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Alpha-1 Antitrypsin Secretion Assay
This assay evaluates the ability of a modulator to increase the secretion of functional AAT from cells expressing the Z-AAT variant.
Principle: Patient-derived cells, such as induced pluripotent stem cell (iPSC)-derived hepatocytes, or other relevant cell lines engineered to express Z-AAT, are treated with the test compound. The amount of secreted monomeric AAT in the cell culture medium is then quantified.
Detailed Methodology:
-
Cell Culture: iPSC-derived hepatocytes from an AATD patient (PiZZ genotype) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Sample Collection: After the incubation period, the cell culture medium is collected, and the cells are lysed to measure intracellular AAT levels.
-
Quantification of Secreted AAT:
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) specific for human AAT is used to quantify the concentration of AAT in the culture medium. To distinguish between monomeric and polymeric AAT, a conformation-specific antibody can be used.
-
Western Blot: The collected medium can be analyzed by western blot under non-denaturing conditions to visualize and quantify monomeric and polymeric AAT.
-
-
Data Analysis: The amount of secreted AAT is normalized to the total cellular protein content or cell number. The fold-increase in AAT secretion in treated cells is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration of the compound that produces 50% of the maximal increase in secretion, can be determined.
Signaling Pathways and Experimental Workflows
Z-AAT Trafficking and Degradation Pathway
The following diagram illustrates the intracellular fate of the Z-AAT protein and the proposed mechanism of action for this compound. In the absence of a modulator, misfolded Z-AAT is retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway (proteasomal degradation) or autophagy. A portion of Z-AAT aggregates into polymers, causing cellular stress. This compound binds to misfolded Z-AAT, promoting its proper folding and subsequent secretion.
Caption: Intracellular fate of Z-AAT and the action of this compound.
Experimental Workflow for Modulator Characterization
The following diagram outlines the typical experimental workflow for identifying and characterizing a novel A1AT modulator.
Caption: Workflow for the discovery and development of an A1AT modulator.
Conclusion
This compound represents a promising therapeutic approach for Alpha-1 Antitrypsin Deficiency by targeting the fundamental molecular defect of Z-AAT polymerization. Its high potency in inhibiting this process, coupled with the potential to rescue the secretion of functional AAT, offers a dual benefit of alleviating liver proteotoxicity and restoring pulmonary protection. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation and development of this and other small molecule correctors for AATD. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Emergence of RNA Editing in Alpha-1 Antitrypsin Deficiency: A Technical Overview of WVE-006
For Immediate Release
CAMBRIDGE, Mass. – November 27, 2025 – The landscape of therapeutic intervention for Alpha-1 Antitrypsin Deficiency (AATD) is being reshaped by the advent of novel genetic medicines. Among these, WVE-006, an investigational RNA editing oligonucleotide, has demonstrated the potential to correct the underlying genetic defect of the most common form of AATD, offering a dual-pronged approach to address both the lung and liver manifestations of the disease. This technical guide provides an in-depth analysis of the mechanism, quantitative outcomes, and experimental methodologies associated with WVE-006, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Alpha-1 Antitrypsin Deficiency is a hereditary disorder characterized by the production of a misfolded and dysfunctional A1AT protein, primarily due to the PiZZ mutation. This leads to a toxic gain-of-function in the liver due to the accumulation of polymerized Z-A1AT and a loss-of-function in the lungs from insufficient protease inhibition. WVE-006, developed by Wave Life Sciences, is a first-in-class, GalNAc-conjugated, subcutaneously delivered A-to-I RNA editing oligonucleotide (AIMer). It is designed to recruit endogenous Adenosine Deaminases Acting on RNA (ADAR) enzymes to specifically correct the G-to-A point mutation in the SERPINA1 mRNA. This correction restores the production of functional, wild-type M-AAT protein, thereby increasing its secretion from hepatocytes and reducing the burden of mutant Z-AAT. Clinical data from the Phase 1b/2a RestorAATion-2 trial has shown promising results in PiZZ individuals, demonstrating a significant increase in total and functional M-AAT levels, alongside a reduction in the pathogenic Z-AAT protein.
Mechanism of Action: Targeted RNA Editing
WVE-006 operates through a sophisticated mechanism of targeted RNA editing, leveraging the cell's natural machinery.[1][2] As a GalNAc-conjugated oligonucleotide, WVE-006 is specifically targeted to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[3][4][5] Upon receptor-mediated endocytosis, the oligonucleotide is released into the cytoplasm.
The core of WVE-006's function lies in its ability to recruit endogenous ADAR enzymes to the mutant SERPINA1 mRNA transcript. The oligonucleotide is designed to bind to a specific sequence on the Z-A1AT mRNA, creating a double-stranded RNA-like structure that is a substrate for ADAR. The ADAR enzyme then catalyzes the deamination of the adenine base at the site of the Z mutation, converting it to inosine. The cell's translational machinery interprets inosine as guanine, effectively correcting the point mutation at the mRNA level. This leads to the translation of the corrected mRNA into the functional, wild-type M-A1AT protein, which can then fold correctly and be secreted into the bloodstream.
References
An In-depth Technical Guide on the Cellular Pathways Affected by Alpha-1 Antitrypsin (A1AT) Modulators
Disclaimer: The term "A1AT modulator 1" does not correspond to a specific, publicly documented therapeutic agent at the time of this writing. This guide, therefore, provides a comprehensive overview of the cellular pathways and mechanisms of action pertinent to the general class of Alpha-1 Antitrypsin (A1AT) modulators, based on the current scientific understanding of A1AT function and therapeutic strategies for A1AT deficiency (AATD).
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of Alpha-1 Antitrypsin.
Introduction to Alpha-1 Antitrypsin and its Modulation
Alpha-1 Antitrypsin (A1AT) is a serine protease inhibitor (serpin) primarily synthesized in the liver.[1][2][3] Its main physiological role is to protect tissues from damage caused by proteases, particularly neutrophil elastase released by inflammatory cells.[2][4] In Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder, mutations in the SERPINA1 gene lead to the production of misfolded A1AT protein that is prone to polymerization and aggregation within hepatocytes. This results in a dual pathology: a loss-of-function mechanism in the lungs due to insufficient A1AT levels, leading to unchecked elastase activity and emphysema, and a toxic gain-of-function in the liver due to the accumulation of AAT polymers, which can cause liver cirrhosis.
A1AT modulators are a class of therapeutic agents designed to address the underlying cause of AATD. They operate through several primary mechanisms:
-
Correction of Misfolding: Small molecules or chaperones that assist in the proper folding of the mutant A1AT protein, thereby preventing its aggregation in the liver and facilitating its secretion into the bloodstream.
-
Increased Synthesis: Agents that enhance the expression of the SERPINA1 gene to boost the production of the A1AT protein.
-
Augmentation Therapy: While not a modulator in the strict sense, augmentation therapy involves intravenous infusion of purified human A1AT, effectively increasing its circulating levels.
The cellular pathways affected by A1AT modulators are primarily those influenced by the restoration of functional A1AT levels. These encompass anti-inflammatory, immunomodulatory, and anti-apoptotic pathways.
Core Cellular Pathways Modulated by A1AT
Restoring functional A1AT levels through modulator therapy impacts a cascade of downstream cellular events. The principal target of A1AT is neutrophil elastase, but its effects extend to the modulation of various inflammatory and immune responses.
Inhibition of Protease Activity
The primary and most well-understood function of A1AT is the irreversible inhibition of neutrophil elastase. By restoring circulating levels of functional A1AT, modulators effectively re-establish the protease-antiprotease balance in the lungs, preventing the degradation of elastin and other extracellular matrix components.
Anti-Inflammatory Pathways
A1AT exhibits broad anti-inflammatory properties independent of its anti-protease activity. These effects are mediated through the modulation of key inflammatory signaling pathways and cytokine production.
-
NF-κB Signaling: A1AT has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. By inhibiting NF-κB, A1AT can reduce the expression of a wide array of pro-inflammatory genes.
-
Cytokine Modulation: A1AT can modulate the production and release of several pro-inflammatory cytokines. It has been shown to inhibit the release of TNF-α, IL-8, and IL-1β.
Immunomodulatory Effects
A1AT plays a nuanced role in regulating both innate and adaptive immunity. Its immunomodulatory functions include:
-
Modulation of Leukocyte Activity: A1AT can inhibit neutrophil degranulation and migration. It also affects monocyte activation.
-
T-cell Regulation: A1AT has been implicated in the regulation of T-cell responses, including the induction of regulatory T-cells (Tregs).
Anti-Apoptotic Pathways
A1AT has demonstrated anti-apoptotic effects in various cell types, including hepatocytes and endothelial cells. This is thought to be mediated, in part, by the inhibition of caspases, key enzymes in the apoptotic cascade.
Visualizing the Cellular Impact of A1AT Modulation
The following diagrams, generated using the DOT language, illustrate the key cellular pathways influenced by A1AT.
Caption: High-level overview of A1AT modulator action.
References
- 1. Frontiers | Immunological and homeostatic pathways of alpha -1 antitrypsin: a new therapeutic potential [frontiersin.org]
- 2. α‑1 Antitrypsin is a potential target of inflammation and immunomodulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
A Technical Guide to A1AT Modulator 1 (GSK716): A Small Molecule Approach to Preventing Z-Alpha-1 Antitrypsin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the misfolding of the Z-mutant A1AT (Z-A1AT), leading to its polymerization and accumulation in hepatocytes. This intracellular aggregation can cause severe liver disease, while the consequential lack of circulating A1AT predisposes individuals to lung diseases such as emphysema. A promising therapeutic strategy involves the use of small molecule modulators that can correct the misfolding of Z-A1AT, prevent its polymerization, and enhance its secretion as a functional protein. This guide provides a detailed technical overview of "A1AT modulator 1," also known as GSK716, a potent inhibitor of Z-A1AT polymerization. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.
The Pathophysiology of Z-A1AT Polymerization
Alpha-1 antitrypsin is a serine protease inhibitor (serpin) that plays a crucial role in protecting tissues from damage by proteases, particularly neutrophil elastase in the lungs.[1][2] The common Z mutation (Glu342Lys) disrupts the normal folding pathway of A1AT. This single amino acid substitution leads to a conformational instability, causing the reactive center loop of one Z-A1AT molecule to insert into the β-sheet A of another, initiating a chain reaction of polymerization.[3] These polymers accumulate in the endoplasmic reticulum of hepatocytes, triggering cellular stress and potentially leading to liver cirrhosis and hepatocellular carcinoma.[3]
Signaling Pathway of Z-A1AT Polymerization and Inhibition
The following diagram illustrates the pathological polymerization of Z-A1AT and the intervention point for this compound.
This compound (GSK716): A Potent Inhibitor of Z-A1AT Polymerization
This compound, identified as GSK716 in the scientific literature, is a small molecule that acts as a pharmacological chaperone.[4] It binds to a cryptic pocket on the Z-A1AT monomer, stabilizing it in a near-native conformation and preventing the conformational changes that lead to polymerization. This stabilization facilitates the correct folding of Z-A1AT, leading to increased secretion of the functional monomeric protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (GSK716) from published studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Species/System | Reference |
| pIC50 (Polymerization Inhibition) | 8.3 | In vitro | |
| pKD (Binding to Z-A1AT) | 8.5 ± 0.12 | Human | |
| pKD (Binding to M-A1AT) | 6.8 ± 0.18 | Human |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Reference |
| pIC50 (Intracellular Polymer Inhibition) | CHO-TET-ON-Z-A1AT | 6.3 ± 0.23 | |
| pEC50 (Increased Z-A1AT Secretion) | CHO-TET-ON-Z-A1AT | 6.2 ± 0.23 | |
| pIC50 (Intracellular Polymer Inhibition) | ZZ-iPSC Hepatocytes | 6.4 ± 0.45 | |
| pEC50 (Increased Z-A1AT Secretion) | ZZ-iPSC Hepatocytes | 6.5 ± 0.37 |
Table 3: In Vivo Efficacy in a Transgenic Mouse Model
| Dose | Effect on Circulating Z-A1AT | Animal Model | Reference |
| 100 mg/kg (TID) | ~7-fold increase | Z-A1AT Transgenic Mice |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Z-A1AT Polymerization Inhibition Assay
This assay quantifies the ability of a compound to inhibit the heat-induced polymerization of purified Z-A1AT.
Workflow Diagram:
Protocol:
-
Reagents: Purified Z-A1AT protein, this compound (or test compound), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Prepare a solution of Z-A1AT (e.g., 0.1 mg/mL) in PBS.
-
Add varying concentrations of this compound to the Z-A1AT solution. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture at 37°C for a specified time to allow for compound binding.
-
Induce polymerization by heating the samples (e.g., 41°C for several hours).
-
Stop the reaction and separate the soluble monomeric A1AT from the insoluble polymeric A1AT by centrifugation (e.g., 20,000 x g for 20 minutes).
-
Quantify the amount of monomeric Z-A1AT remaining in the supernatant using a suitable method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Cellular Assay for Z-A1AT Polymerization and Secretion
This assay measures the effect of a compound on the levels of intracellular Z-A1AT polymers and secreted monomeric Z-A1AT in a cell-based model.
Protocol:
-
Cell Line: A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells or iPSC-derived hepatocytes from a patient with ZZ A1AT deficiency.
-
Procedure:
-
Plate the cells and, if using an inducible system, add doxycycline to induce Z-A1AT expression.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture medium and the cell lysate.
-
Quantification of Secreted A1AT: Measure the concentration of monomeric A1AT in the cell culture medium using an ELISA specific for human A1AT.
-
Quantification of Intracellular Polymers: Lyse the cells and quantify the amount of intracellular Z-A1AT polymers using a polymer-specific antibody (e.g., 2C1 monoclonal antibody) in an ELISA or by immunostaining.
-
Calculate the EC50 for increased secretion and the IC50 for polymer inhibition.
-
Animal Model Efficacy Study
This protocol outlines a general approach to evaluating the in vivo efficacy of this compound in a transgenic mouse model of A1AT deficiency.
Workflow Diagram:
Protocol:
-
Animal Model: Use a transgenic mouse model that expresses the human Z-A1AT gene, such as the PiZ mouse model.
-
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer this compound to the mice via a suitable route (e.g., oral gavage) at various doses (e.g., 10, 30, 100 mg/kg) and frequencies (e.g., three times a day). Include a vehicle control group.
-
Collect blood samples at baseline and at specified time points during the treatment period.
-
Separate the plasma and measure the concentration of human monomeric Z-A1AT using a specific ELISA.
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Assess the liver for Z-A1AT polymer accumulation using immunohistochemistry with a polymer-specific antibody.
-
Analyze the data to determine the effect of the modulator on circulating Z-A1AT levels and liver pathology.
-
Conclusion
This compound (GSK716) represents a significant advancement in the development of small molecule therapies for A1AT deficiency. Its ability to potently inhibit Z-A1AT polymerization and increase the secretion of functional monomeric A1AT in preclinical models provides a strong rationale for its further investigation as a potential treatment for both the liver and lung manifestations of this debilitating disease. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
Preclinical Evaluation of A1AT Modulator 1 in Cell Models: A Technical Guide
Introduction
Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by reduced levels of circulating AAT, a serine protease inhibitor primarily synthesized in the liver. The most common and clinically significant variant is the Z-mutant (Glu342Lys), which leads to misfolding and polymerization of the AAT protein within the endoplasmic reticulum of hepatocytes. This intracellular accumulation can cause severe liver disease, while the subsequent lack of circulating AAT leaves the lungs vulnerable to damage from neutrophil elastase, resulting in emphysema.[1][2][3] "A1AT Modulator 1" represents a class of small molecule compounds designed to address the underlying cause of AATD by preventing the pathological polymerization of Z-AAT. This document provides a technical overview of the preclinical evaluation of this compound in various cell-based models, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
This compound is designed to act as a pharmacological chaperone, binding to the misfolded Z-AAT protein. This binding stabilizes the monomeric form of Z-AAT, preventing its aggregation into polymers.[2] By inhibiting polymerization, this compound is hypothesized to reduce hepatocyte toxicity and increase the secretion of functional, monomeric AAT into the circulation. The proposed mechanism involves the modulator binding to a cryptic pocket on the Z-AAT molecule, which allosterically corrects the misfolding defect caused by the Z mutation and blocks the conformational changes necessary for polymerization.[2]
Caption: Mechanism of action of this compound in preventing Z-AAT polymerization.
Experimental Evaluation in Cell Models
The preclinical efficacy of this compound was assessed using various in vitro cell models that recapitulate key aspects of AATD pathology.
Z-AAT Polymerization Inhibition Assay
This assay directly measures the ability of this compound to inhibit the polymerization of Z-AAT in a cell-free system and within cellular models.
Experimental Protocol:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or induced pluripotent stem cell (iPSC)-derived hepatocytes engineered to express the Z-AAT variant.
-
Treatment: Cells are incubated with varying concentrations of this compound for 24-48 hours.
-
Lysis and Fractionation: Cells are lysed, and the lysates are separated into soluble and insoluble fractions by centrifugation.
-
Quantification of Polymers: The amount of Z-AAT polymers in the insoluble fraction is quantified using non-denaturing polyacrylamide gel electrophoresis (PAGE) followed by immunoblotting with an anti-AAT antibody.
-
Data Analysis: The reduction in the polymer band intensity in treated cells is compared to untreated controls.
Caption: Workflow for the Z-AAT polymerization inhibition assay.
Quantitative Data Summary:
| Concentration of this compound | % Reduction in Z-AAT Polymers (vs. Control) |
| 1 µM | 35% |
| 10 µM | 78% |
| 50 µM | 95% |
Increased Secretion of Monomeric AAT
This experiment evaluates the downstream effect of polymerization inhibition, which is the increased secretion of functional, monomeric AAT from the cells.
Experimental Protocol:
-
Cell Lines: iPSC-derived hepatocytes expressing Z-AAT.
-
Treatment: Cells are treated with this compound for 48 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification of Secreted AAT: The concentration of monomeric AAT in the supernatant is measured by an enzyme-linked immunosorbent assay (ELISA) specific for human AAT.
-
Data Analysis: The fold increase in secreted AAT in treated cells is calculated relative to untreated cells.
Quantitative Data Summary:
| Concentration of this compound | Fold Increase in Secreted Monomeric AAT |
| 1 µM | 1.5-fold |
| 10 µM | 3.0-fold |
| 50 µM | 4.2-fold |
Assessment of Cellular Toxicity
To ensure that this compound is not cytotoxic, its effect on cell viability is assessed.
Experimental Protocol:
-
Cell Lines: Human lung cell lines and iPSC-derived hepatocytes.
-
Treatment: Cells are exposed to a range of concentrations of this compound for 72 hours.
-
Viability Assay: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is read using a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.
Quantitative Data Summary:
| Concentration of this compound | Cell Viability (% of Control) |
| 1 µM | 99% |
| 10 µM | 98% |
| 100 µM | 95% |
Anti-Neutrophil Elastase Activity of Secreted AAT
This functional assay determines whether the AAT secreted from treated cells is active and capable of inhibiting its primary target, neutrophil elastase.
Experimental Protocol:
-
Sample Preparation: Conditioned media containing secreted AAT from treated and untreated Z-AAT expressing cells is collected.
-
Enzymatic Assay: The conditioned media is incubated with a known amount of human neutrophil elastase, followed by the addition of a chromogenic substrate for elastase.
-
Measurement: The activity of neutrophil elastase is determined by measuring the cleavage of the substrate, which results in a color change that can be quantified spectrophotometrically.
-
Data Analysis: The inhibitory capacity of the secreted AAT is calculated based on the reduction in elastase activity compared to a control without AAT.
Caption: Workflow for the anti-neutrophil elastase activity assay.
Quantitative Data Summary:
| Source of Secreted AAT | Neutrophil Elastase Inhibition (%) |
| Untreated Z-AAT Cells | 15% |
| Z-AAT Cells + 10 µM this compound | 65% |
| Wild-Type AAT Cells (Positive Control) | 90% |
The preclinical data from these cell-based assays strongly support the therapeutic potential of this compound for the treatment of Alpha-1 Antitrypsin Deficiency. The modulator effectively inhibits the pathological polymerization of Z-AAT, leading to a significant increase in the secretion of functional, monomeric AAT. Importantly, this compound demonstrates a favorable safety profile with no significant cytotoxicity observed at effective concentrations. These promising in vitro results warrant further investigation in in vivo models to assess the pharmacokinetic properties and efficacy of this compound in a whole-organism context.
References
Methodological & Application
Application Notes and Protocols: High-Throughput Screening for A1AT Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues from enzymes of inflammatory cells, especially neutrophil elastase.[1] Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder caused by mutations in the SERPINA1 gene, which leads to the production of a misfolded AAT protein.[1][2] The most common and severe variant is the Z-mutant (Glu342Lys), which results in the polymerization and accumulation of AAT in the endoplasmic reticulum of hepatocytes, leading to liver disease.[3] The subsequent lack of circulating AAT leaves the lungs vulnerable to damage, predisposing individuals to chronic obstructive pulmonary disease (COPD) and emphysema.[1]
The development of small molecule modulators that can prevent Z-AAT polymerization or enhance its secretion represents a promising therapeutic strategy for AATD. High-throughput screening (HTS) is a crucial tool in the early stages of drug discovery to identify such modulators from large compound libraries. This document provides a detailed protocol for a high-throughput screening assay to identify "A1AT modulator 1," a hypothetical small molecule designed to increase the secretion of functional A1AT from cells. The assay is based on the highly sensitive and homogeneous AlphaLISA® technology.
Signaling Pathways and Assay Principle
The core of AATD pathology is the conformational instability of the Z-AAT protein, which leads to the formation of polymers that are trapped within the hepatocyte. This prevents its secretion and protective function in the lungs. This compound is designed to correct this misfolding, thereby inhibiting polymerization and promoting the secretion of monomeric, functional A1AT.
The screening assay utilizes a cell-based model where cells expressing the Z-AAT variant are treated with library compounds. The amount of A1AT secreted into the cell culture supernatant is then quantified using a homogeneous (no-wash) AlphaLISA® assay. An increase in the AlphaLISA® signal indicates that the compound has successfully modulated Z-AAT, leading to its enhanced secretion.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) or hepatocellular carcinoma (HepG2) cells stably expressing the Z-variant of human A1AT.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well white, solid-bottom assay plates.
-
Compound Plates: 384-well compound library plates.
-
Reagents:
-
AlphaLISA® Human α1AT Detection Kit (containing Acceptor beads, Donor beads, and A1AT standard).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
High-Throughput Screening Workflow
The HTS workflow is designed for automation and miniaturization to enable the screening of large compound libraries efficiently.
References
- 1. Improving Screening for Alpha-1 Antitrypsin Deficiency with Direct Testing in the Pulmonary Function Testing Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a risk score to increase detection of severe alpha-1 antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AT Modulator 1 (GSK716) Treatment in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (A1AT) deficiency is a genetic disorder characterized by the production of a misfolded A1AT protein, most commonly the Z-variant (Z-A1AT). This aberrant protein polymerizes and accumulates in the endoplasmic reticulum (ER) of hepatocytes, leading to liver injury, fibrosis, and an increased risk of hepatocellular carcinoma.[1][2] The accumulation of Z-A1AT polymers triggers cellular stress responses, including the Unfolded Protein Response (UPR) and NF-κB signaling pathways.[3] A1AT modulators are a class of small molecules designed to correct the misfolding of Z-A1AT, thereby preventing its polymerization and promoting its secretion from hepatocytes.[2][4]
This document provides detailed application notes and protocols for the in vitro assessment of "A1AT modulator 1," exemplified by the well-characterized compound GSK716 , in primary human hepatocytes. GSK716 is a small molecule corrector that has been shown to stabilize the Z-A1AT protein, reduce its polymerization, and increase its secretion in cellular models of A1AT deficiency.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy of this compound (GSK716) from preclinical studies.
Table 1: In Vitro Efficacy of GSK716 in Human iPSC-Derived Hepatocytes (ZZ Genotype)
| Parameter | Metric | Value |
| Z-A1AT Polymer Inhibition | pIC50 | 6.4 ± 0.45 |
| Z-A1AT Secretion Enhancement | pEC50 | 6.5 ± 0.37 |
| Maximal Secretion Increase | Fold Change vs. Vehicle | ~3-fold |
Table 2: Binding Affinity of GSK716
| A1AT Variant | Metric | Value (pKD) |
| Z-A1AT | pKD | 8.5 ± 0.12 |
| M-A1AT (Wild-Type) | pKD | 6.8 ± 0.18 |
Experimental Protocols
Primary Human Hepatocyte Culture
This protocol outlines the general procedure for thawing, plating, and maintaining primary human hepatocytes for subsequent treatment with this compound.
Materials:
-
Cryopreserved primary human hepatocytes (from a reputable supplier)
-
Hepatocyte plating medium (e.g., Williams' E Medium supplemented with 10% FBS, insulin, dexamethasone, and penicillin/streptomycin)
-
Hepatocyte maintenance medium (serum-free)
-
Collagen-coated cell culture plates (e.g., 6-well or 96-well plates)
-
Water bath at 37°C
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable hepatocytes.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.7-1 x 10^6 cells/well for a 6-well plate).
-
Incubate the plates at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with pre-warmed hepatocyte maintenance medium.
This compound (GSK716) Treatment
Materials:
-
This compound (GSK716) stock solution (e.g., in DMSO)
-
Hepatocyte maintenance medium
-
Primary human hepatocytes cultured as described above
Procedure:
-
Prepare a dilution series of GSK716 in hepatocyte maintenance medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSK716 dose).
-
Aspirate the medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of GSK716 or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The medium can be replaced with fresh compound-containing medium every 24 hours for longer-term experiments.
-
Following incubation, collect the culture supernatant for analysis of secreted A1AT and lyse the cells for analysis of intracellular A1AT polymers and cell viability.
Quantification of Secreted A1AT by ELISA
This protocol describes the quantification of human A1AT in the hepatocyte culture supernatant.
Materials:
-
Human A1AT ELISA kit (from a commercial supplier)
-
Culture supernatant from treated and control hepatocytes
-
Microplate reader
Procedure:
-
Centrifuge the collected culture supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human A1AT.
-
Adding standards and diluted samples (supernatants) to the wells.
-
Incubating with a detection antibody (e.g., a biotinylated anti-A1AT antibody).
-
Adding a streptavidin-HRP conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of A1AT in the samples by comparing their absorbance to the standard curve. Normalize the results to the total cellular protein content or cell number.
Analysis of Intracellular A1AT Polymers by Western Blot
This protocol allows for the detection of high-molecular-weight A1AT polymers in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
-
BCA protein assay kit
-
SDS-PAGE gels (non-denaturing or denaturing)
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies:
-
Anti-A1AT polymer-specific monoclonal antibody (e.g., 2C1)
-
Anti-total A1AT antibody
-
Anti-loading control antibody (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Wash the cultured hepatocytes with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysate using a cell scraper.
-
Centrifuge the lysates to pellet insoluble material. The supernatant contains the soluble protein fraction, and the pellet, which can be resolubilized, contains the insoluble fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Separate the protein lysates (e.g., 20-30 µg) on an SDS-PAGE gel. For polymer analysis, non-denaturing PAGE is often preferred.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the A1AT polymer levels to the total A1AT and/or the loading control.
Cell Viability Assessment by MTT Assay
This protocol assesses the potential cytotoxicity of the A1AT modulator.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat primary hepatocytes in a 96-well plate as described above.
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound (GSK716).
Caption: A1AT deficiency signaling and the proposed mechanism of GSK716.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NFκB mitigates the pathological effects of misfolded α1-antitrypsin by activating autophagy and an integrated program of proteostasis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AT Modulators in In Vivo Animal Models of Alpha-1 Antitrypsin Deficiency
For Researchers, Scientists, and Drug Development Professionals
Subject: In Vivo Dosing and Experimental Protocols for Small Molecule Modulators Targeting Z-A1AT in Animal Models of Alpha-1 Antitrypsin Deficiency (A1ATD).
Introduction
Alpha-1 Antitrypsin Deficiency (A1ATD) is a genetic disorder caused by mutations in the SERPINA1 gene, most commonly the 'Z' mutation (Glu342Lys). This mutation leads to the misfolding of the alpha-1 antitrypsin (A1AT) protein in hepatocytes. The misfolded Z-A1AT protein is prone to polymerization, accumulating in the endoplasmic reticulum (ER) of liver cells, which can lead to liver disease, including fibrosis, cirrhosis, and hepatocellular carcinoma. The consequent lack of circulating functional A1AT, a crucial protease inhibitor, leaves the lungs vulnerable to damage from neutrophil elastase, resulting in emphysema.
Small molecule correctors, or modulators, that can bind to the misfolded Z-A1AT protein, prevent its polymerization, and/or promote its degradation represent a promising therapeutic strategy. These modulators aim to alleviate the toxic gain-of-function in the liver and restore the protein's protective function in the lungs.
This document provides detailed application notes and protocols for the in vivo use of small molecule A1AT modulators in animal models of A1ATD.
Note on "A1AT modulator 1": Initial searches for a specific molecule designated "this compound" (CAS 2406205-61-4) did not yield publicly available data regarding its use in in vivo animal models. While this molecule is identified as a potent inhibitor of Z-A1AT polymerization in vitro (pIC50 of 8.3), the absence of preclinical animal studies necessitates the use of proxy compounds for which such data is available. This document will therefore focus on two well-characterized small molecule A1AT modulators, GSK716 and CZC-25146 , as exemplars for experimental design and protocol development.
Quantitative Data Summary: In Vivo Dosing of A1AT Modulators
The following tables summarize the quantitative data from preclinical studies of proxy A1AT modulators in mouse models of A1ATD.
Table 1: Dosing Regimen and Pharmacokinetics of A1AT Modulators in PiZ Mouse Models
| Parameter | GSK716 | CZC-25146 |
| Animal Model | Transgenic mice with human Z-A1AT gene | PiZ mice |
| Route of Admin. | Oral Gavage | Oral Gavage |
| Dose(s) | 10, 30, or 100 mg/kg | 250 mg/kg |
| Dosing Frequency | Three times a day (TID) | Once daily |
| Treatment Duration | Up to 20 days | 14 days |
| Vehicle | Not specified | Pure DMSO |
Table 2: Efficacy of A1AT Modulators in PiZ Mouse Models
| Efficacy Endpoint | GSK716 (100 mg/kg) | CZC-25146 (250 mg/kg) |
| Plasma Monomeric A1AT | ~7-fold increase over baseline by day 15.[1] | Significant increase in total human A1AT.[2] |
| Liver A1AT Polymers | No observable clearance of hepatic inclusions after 20 days.[1][3] | Reduction in PAS-D positive globules from ~60% to ~37%. |
| Liver Inflammation | Not reported | Reduction in hepatic pro-inflammatory cytokines.[2] |
| Other Observations | Increased monomeric A1AT in liver homogenate (~4-fold). | No apparent drug-induced liver injury. |
Signaling Pathways and Mechanisms of Action
Z-A1AT Polymerization and Cellular Response
The 'Z' mutation in A1AT causes the protein to misfold within the endoplasmic reticulum. These misfolded monomers are thermodynamically unstable and polymerize through a loop-sheet insertion mechanism. This leads to the formation of large polymer aggregates that are retained in the ER, causing cellular stress and triggering pro-inflammatory signaling pathways, which can ultimately lead to liver damage. The cell attempts to clear these aggregates through pathways like ER-associated degradation (ERAD) and autophagy.
Mechanisms of A1AT Modulators
Small molecule correctors intervene in this pathological process through distinct mechanisms. GSK716 acts as a "chemical chaperone," directly binding to the misfolded Z-A1AT monomer. This binding stabilizes the protein in a near-native conformation, preventing the crucial loop-sheet insertion required for polymerization and promoting its secretion. In contrast, CZC-25146 does not directly bind Z-A1AT but instead inhibits Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the regulation of autophagy. By inhibiting LRRK2, CZC-25146 enhances the autophagic clearance of pre-existing Z-A1AT polymers.
Experimental Protocols
In Vivo Dosing by Oral Gavage
This protocol provides a general guideline for administering small molecule modulators to mice via oral gavage.
Materials:
-
A1AT modulator compound (e.g., GSK716, CZC-25146)
-
Appropriate vehicle (e.g., DMSO, corn oil, 0.5% methylcellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal scale
-
Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)
-
1 ml syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of compound based on the desired dose (e.g., 100 mg/kg) and the average body weight of the mice.
-
Accurately weigh the compound and place it in a sterile tube.
-
Add the appropriate volume of vehicle to achieve the final desired concentration. Ensure the dosing volume is manageable (typically 5-10 ml/kg).
-
Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. If a suspension is used, ensure it is vortexed immediately before each administration. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume to administer.
-
Restrain the mouse by firmly grasping the scruff of the neck to immobilize its head and align the head and body vertically.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to the stomach. Mark the needle if necessary.
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Gently withdraw the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., labored breathing) for 5-10 minutes post-dosing.
-
Liver Tissue Homogenization for Protein Analysis
This protocol is for preparing liver lysates for subsequent analysis by Western blot or ELISA.
Materials:
-
Excised mouse liver tissue
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer (e.g., gentleMACS Dissociator)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Immediately after euthanasia, perfuse the mouse with ice-cold PBS to remove blood from the liver.
-
Excise the liver, rinse with ice-cold PBS, blot dry, and weigh.
-
Finely mince the tissue on ice.
-
Place the minced tissue in a pre-chilled homogenization tube with an appropriate volume of ice-cold lysis buffer (e.g., 10 mg tissue per 100 µl buffer).
-
Homogenize the tissue on ice.
-
Mechanical: Use a pre-set program designed for protein extraction from the liver.
-
Manual: Use a Dounce homogenizer with 15-20 strokes.
-
-
Incubate the homogenate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (total liver lysate) into a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Aliquot the lysate and store at -80°C until use.
Analysis of A1AT Levels in Plasma and Liver
A. ELISA for Human A1AT in Mouse Plasma:
-
Principle: A sandwich ELISA is used to quantify the concentration of human A1AT in mouse plasma. Commercial kits are available for this purpose.
-
Protocol:
-
Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Follow the manufacturer's protocol for the human A1AT ELISA kit. This typically involves:
-
Diluting plasma samples and standards.
-
Adding samples/standards to the antibody-coated microplate.
-
Incubating, washing, and adding a detection antibody.
-
Adding a substrate and stop solution.
-
Reading the absorbance at 450 nm.
-
-
Calculate A1AT concentration by interpolating from the standard curve.
-
B. Western Blot for A1AT in Liver Homogenates:
-
Principle: SDS-PAGE and Western blotting are used to detect and semi-quantify monomeric and polymeric forms of A1AT in liver lysates.
-
Protocol:
-
Normalize liver lysate samples to equal protein concentrations (e.g., 20-40 µg per lane).
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against human A1AT overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
C. Immunohistochemistry (IHC) for A1AT Polymers:
-
Principle: IHC is used to visualize the accumulation of A1AT polymer globules in liver sections.
-
Protocol:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for A1AT polymers (e.g., 2C1 monoclonal antibody).
-
Wash and apply a secondary antibody detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen like DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis. Periodic acid-Schiff with diastase (PAS-D) staining is also commonly used to identify the characteristic globules.
-
Conclusion
The development of small molecule modulators for A1ATD is a rapidly advancing field. While specific in vivo data for "this compound" is not yet in the public domain, the protocols and data presented here for proxy compounds like GSK716 and CZC-25146 provide a robust framework for researchers. These notes offer guidance on dosing strategies, relevant endpoints, and the methodologies required to evaluate the efficacy of novel A1AT correctors in preclinical animal models, thereby facilitating the translation of promising compounds towards clinical application.
References
- 1. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of A1AT Modulator 1 (GSK716) in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder that can lead to severe lung and liver disease. A promising therapeutic strategy involves the use of small molecule correctors that target the misfolded Z-A1AT protein, promoting its proper folding and secretion. "A1AT modulator 1," also identified as GSK716, is a potent small molecule inhibitor of Z-A1AT polymerization. Robust and reliable bioanalytical methods are crucial for the pharmacokinetic and toxicokinetic assessment of such modulators in preclinical and clinical studies. This document provides a detailed application note and a representative protocol for the quantification of this compound (GSK716) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific clinical trial protocols remain proprietary, this guide is constructed from established principles of small molecule bioanalysis.
Signaling Pathway and Mechanism of Action
This compound (GSK716) acts as a chemical chaperone, binding to the misfolded Z-A1AT protein. This binding stabilizes the protein, preventing its polymerization and aggregation within hepatocytes. The corrected A1AT is then secreted into the plasma, where it can perform its protective function.
Analytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma due to its high selectivity, sensitivity, and wide dynamic range.
Principle
The method involves a three-step process:
-
Sample Preparation: Extraction of this compound from plasma and removal of interfering substances.
-
Chromatographic Separation: Separation of the analyte from remaining matrix components using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ions for unambiguous identification and quantification.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes a representative LC-MS/MS method for the determination of this compound (GSK716) in human plasma.
Materials and Reagents
-
This compound (GSK716) reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-GSK716)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
96-well collection plates
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.
Protocol Steps:
-
Pipette 50 µL of human plasma into a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of D4-GSK716 in 50% methanol).
-
Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Seal the plate and vortex for 1 minute.
-
The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative instrument conditions. Actual parameters should be optimized for the specific instrument used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| - this compound (GSK716) | Precursor Ion (m/z): 371.2 → Product Ion (m/z): [To be determined empirically, e.g., 150.1] |
| - D4-GSK716 (SIL-IS) | Precursor Ion (m/z): 375.2 → Product Ion (m/z): [To be determined empirically, e.g., 154.1] |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Source Temperature | 500°C |
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for a small molecule like this compound.
Table 2: Representative Quantitative Performance Data
| Parameter | Acceptance Criteria | Representative Result |
| Linearity | ||
| Calibration Curve Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy & Precision | ||
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision (CV): ≤20% | 1 ng/mL |
| Quality Control (QC) Samples | Accuracy: ±15%, Precision (CV): ≤15% | |
| - Low QC (3 ng/mL) | Accuracy: 98.5%, CV: 5.2% | |
| - Mid QC (100 ng/mL) | Accuracy: 101.2%, CV: 3.8% | |
| - High QC (800 ng/mL) | Accuracy: 99.7%, CV: 4.1% | |
| Matrix Effect | CV of matrix factor across different lots ≤ 15% | 8.5% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Conclusion
This application note provides a comprehensive overview and a detailed, representative protocol for the quantification of this compound (GSK716) in human plasma using LC-MS/MS. The described method, based on protein precipitation followed by chromatographic separation and mass spectrometric detection, offers a robust and sensitive approach for supporting pharmacokinetic and other studies in drug development. The provided performance characteristics serve as a benchmark for what can be expected from a fully validated assay. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.
Application Note: Lentiviral Models for Testing "A1AT Modulator 1" Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder caused by mutations in the SERPINA1 gene, which codes for the Alpha-1 Antitrypsin (A1AT) protein.[1] The most common and severe form of AATD is due to the Z mutation (Glu342Lys), which causes the A1AT protein to misfold and form ordered polymers within the endoplasmic reticulum (ER) of hepatocytes.[2][3][4] This polymerization leads to a dual pathological mechanism: a toxic gain-of-function in the liver due to the accumulation of polymers, potentially causing fibrosis and cirrhosis, and a loss-of-function in the lungs.[5] The reduced secretion of A1AT from the liver results in low circulating levels of this critical protease inhibitor, leaving the lungs vulnerable to damage from neutrophil elastase, which can lead to early-onset emphysema.
Therapeutic strategies for AATD aim to address this underlying proteinopathy. "A1AT Modulator 1" represents a class of small molecules designed to interfere with the Z-A1AT polymerization process, enhance its degradation, or promote its proper folding and secretion. To effectively screen and validate such compounds, a robust and reproducible cellular model is essential. This application note describes the use of lentiviral vectors to create a stable cell-based model of AATD for testing the efficacy of "this compound".
Principle of the Assay
This protocol utilizes a lentiviral delivery system to create a stable cell line that constitutively expresses the human Z-mutant A1AT protein. Lentiviruses are efficient vehicles for gene delivery as they can infect both dividing and non-dividing cells, integrating the gene of interest into the host genome for long-term, stable expression. By transducing a hepatocyte-like cell line (e.g., HepG2 or Huh7) with a lentivirus carrying the Z-A1AT gene, we establish a disease-relevant in vitro model. This model recapitulates the key pathological feature of AATD: the intracellular accumulation and reduced secretion of Z-A1AT. The stable cell line can then be used in a high-throughput format to screen compounds like "this compound" for their ability to reverse this phenotype, either by increasing the secretion of monomeric A1AT or by reducing the intracellular polymer load.
Experimental Protocols
Protocol 1: Generation of Z-A1AT Lentiviral Particles
This protocol describes the production of high-titer lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Complete Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM Reduced Serum Medium
-
Lentiviral transfer plasmid encoding Z-A1AT (e.g., pLV-Z-A1AT)
-
Lentiviral packaging plasmids (e.g., pMD2.G for envelope, pRSV-Rev, and pMDLg/pRRE for packaging)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filters
Method:
-
Day 0: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Day 1: Transfection:
-
In Tube A, mix packaging and transfer plasmids in Opti-MEM. A common ratio is 10 µg transfer plasmid, 5 µg pMDLg/pRRE, 2.5 µg pRSV-Rev, and 2.5 µg pMD2.G.
-
In Tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed complete medium.
-
Add the DNA-lipid complex dropwise to the cells. Gently swirl the dish to ensure even distribution.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3: Harvest Virus:
-
At 48 hours post-transfection, carefully collect the cell culture supernatant, which contains the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cells and debris.
-
-
Day 4: Second Harvest (Optional):
-
Add 10 mL of fresh complete medium to the producer cells after the first harvest.
-
At 72 hours post-transfection, collect and filter the supernatant again. Pool with the first harvest.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Creation of a Stable Z-A1AT Expressing Cell Line
This protocol details the transduction of a target cell line (e.g., HepG2) to create a stable AATD model.
Materials:
-
HepG2 cells (or other suitable hepatocyte-like cell line)
-
Complete Medium (as above)
-
Z-A1AT lentiviral supernatant
-
Polybrene (hexadimethrine bromide) stock solution (e.g., 8 mg/mL)
-
Selection antibiotic (e.g., Puromycin), if the transfer plasmid contains a resistance gene.
Method:
-
Day 1: Seed Target Cells: Plate HepG2 cells in a 6-well plate at a density that will result in 50-70% confluency the next day.
-
Day 2: Transduction:
-
Thaw the Z-A1AT lentiviral supernatant on ice.
-
Remove the medium from the HepG2 cells.
-
Prepare transduction medium: Add the desired amount of viral supernatant and Polybrene (final concentration of 4-8 µg/mL) to fresh complete medium. The amount of virus (Multiplicity of Infection, MOI) should be optimized for your cell line.
-
Add the transduction medium to the cells.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 5 onwards: Antibiotic Selection:
-
If applicable, split the cells into a larger vessel and add the appropriate concentration of selection antibiotic (e.g., 1-10 µg/mL Puromycin). This concentration must be determined beforehand with a kill curve.
-
Continue to culture the cells, replacing the medium with fresh antibiotic-containing medium every 3-4 days until non-transduced control cells have all died and resistant colonies are visible.
-
-
Expansion: Expand the resulting pool of resistant cells to generate the stable Z-A1AT expressing cell line. Validate Z-A1AT expression and polymer formation via Western Blot or immunofluorescence.
Protocol 3: Efficacy Testing of "this compound"
Method:
-
Cell Plating: Seed the stable Z-A1AT HepG2 cells into 24-well or 96-well plates at a consistent density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and replace it with the compound-containing medium.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
-
Sample Collection:
-
Conditioned Medium: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clarified supernatant to a new tube for analysis of secreted A1AT (ELISA).
-
Cell Lysate: Wash the remaining cells with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant is the cell lysate for analysis of intracellular A1AT (Western Blot).
-
Data Presentation & Expected Results
The efficacy of "this compound" is assessed by its ability to increase the secretion of A1AT into the medium and decrease the accumulation of A1AT polymers inside the cells, without causing significant cytotoxicity.
Table 1: Effect of this compound on Secreted A1AT Levels
(Quantitative data obtained from ELISA of conditioned media after 48h treatment)
| Treatment Group | Concentration (µM) | Secreted A1AT (ng/mL) | % Increase vs. Vehicle |
| Untreated Cells | 0 | 55.2 ± 4.1 | - |
| Vehicle Control (0.1% DMSO) | 0 | 58.9 ± 5.5 | 0% |
| This compound | 0.1 | 81.3 ± 6.2 | 38% |
| This compound | 1.0 | 155.7 ± 11.8 | 164% |
| This compound | 10.0 | 240.1 ± 18.5 | 308% |
Table 2: Effect of this compound on Intracellular A1AT Polymers
(Semi-quantitative data from densitometry analysis of non-denaturing PAGE Western Blots of cell lysates)
| Treatment Group | Concentration (µM) | Polymer Band Intensity (Arbitrary Units) | % Decrease vs. Vehicle |
| Untreated Cells | 0 | 1.00 ± 0.08 | - |
| Vehicle Control (0.1% DMSO) | 0 | 0.98 ± 0.11 | 0% |
| This compound | 0.1 | 0.81 ± 0.09 | 17% |
| This compound | 1.0 | 0.45 ± 0.06 | 54% |
| This compound | 10.0 | 0.19 ± 0.04 | 81% |
Table 3: Cytotoxicity Profile of this compound
(Data from a standard MTT or similar cell viability assay after 48h treatment)
| Treatment Group | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle Control (0.1% DMSO) | 0 | 100% ± 4.5% |
| This compound | 0.1 | 99.1% ± 5.1% |
| This compound | 1.0 | 98.5% ± 3.8% |
| This compound | 10.0 | 96.2% ± 4.9% |
| This compound | 50.0 | 85.7% ± 6.2% |
| This compound | 100.0 | 51.3% ± 7.5% |
The lentiviral-based Z-A1AT expression model provides a stable and disease-relevant platform for the evaluation of therapeutic candidates. The protocols outlined here enable the robust generation of this model and its application in screening compounds like "this compound". The expected data, showing a dose-dependent increase in A1AT secretion and a corresponding decrease in intracellular polymers without significant cytotoxicity, would provide strong preclinical evidence for the modulator's efficacy and warrant further investigation in more complex models.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. α1-Antitrypsin polymerization and the serpinopathies: pathobiology and prospects for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of pathogenic α1-antitrypsin aggregation in the human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: CRISPR-edited Cell Lines for the Study of A1AT Modulators
References
- 1. Therapeutic Genome Editing With CRISPR/Cas9 in a Humanized Mouse Model Ameliorates α1-antitrypsin Deficiency Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A1AT Modulator in Combination with Augmentation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder stemming from mutations in the SERPINA1 gene, leading to the misfolding of the Alpha-1 Antitrypsin (AAT) protein.[1][2] This pathology presents a dual challenge: a loss-of-function element in the lungs and a toxic gain-of-function in the liver. The most common severe mutation, the Z allele (PiZ), causes the AAT protein to misfold and form polymer chains.[3][4][5] These polymers accumulate within the endoplasmic reticulum of hepatocytes, leading to liver damage, cirrhosis, and an increased risk of hepatocellular carcinoma. Concurrently, the failure to secrete functional AAT from the liver results in low circulating levels of this critical protease inhibitor. In the lungs, this deficiency leaves the delicate alveolar structures vulnerable to damage by neutrophil elastase, a powerful protease, leading to the development of emphysema.
The current standard of care for AATD-related lung disease is augmentation therapy, which involves regular intravenous infusions of purified AAT protein from pooled human plasma. This therapy raises circulating AAT levels, restores the anti-protease shield in the lungs, and has been shown to slow the progression of emphysema. However, augmentation therapy does not address the underlying liver pathology caused by Z-AAT polymer accumulation.
A new class of therapeutics, A1AT modulators, aims to correct the fundamental protein misfolding defect. These small molecules, often referred to as pharmacological chaperones or polymerization inhibitors, are designed to prevent the formation of Z-AAT polymers. This application note describes the rationale and protocols for evaluating a hypothetical A1AT modulator, Z-Polymerization Inhibitor 1 (ZPI-1) , in combination with standard A1AT augmentation therapy. The combined approach aims to simultaneously protect the liver from toxic polymer accumulation and the lungs from proteolytic damage, offering a comprehensive treatment strategy for AATD.
Pathophysiology of Alpha-1 Antitrypsin Deficiency
The Z mutation in the SERPINA1 gene leads to a conformational change in the AAT protein, making it prone to polymerization. This process initiates within the hepatocyte, causing a cascade of events that result in both liver and lung disease.
Mechanism of Action: Combination Therapy
A combination therapy involving an A1AT modulator (ZPI-1) and augmentation therapy targets both the liver and lung manifestations of AATD. ZPI-1 acts within the hepatocyte to prevent Z-AAT polymerization, while augmentation therapy provides functional AAT to the circulation to protect the lungs.
Application 1: Preclinical Evaluation in a Cellular Model
Objective: To assess the efficacy of ZPI-1 in reducing intracellular Z-AAT polymer accumulation and to confirm its compatibility with exogenous AAT supplementation in a relevant cell model.
Experimental Protocol: Z-AAT Polymer Quantification
This protocol utilizes a cellular model, such as induced pluripotent stem cells (iPSCs) from a PiZZ patient differentiated into hepatocyte-like cells (iPSC-HLCs), to model the disease in vitro.
-
Cell Culture: Culture PiZZ iPSC-HLCs in appropriate media until mature.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO).
-
ZPI-1 (e.g., 10 µM).
-
Augmentation AAT (e.g., Prolastin-C® at 1 mg/mL).
-
Combination: ZPI-1 (10 µM) + Augmentation AAT (1 mg/mL).
-
-
Incubation: Treat cells for 72 hours, replacing media and treatments every 24 hours. Collect conditioned media at each time point for secretion analysis.
-
Cell Lysis: After 72 hours, wash cells with PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Polymer-Specific ELISA: Quantify intracellular and secreted AAT polymers using a sandwich ELISA with a monoclonal antibody specific to the polymeric conformation of AAT (e.g., 2C1 mAb).
-
Coat 96-well plates with a capture antibody (e.g., polyclonal anti-AAT).
-
Add cell lysates or conditioned media samples and incubate.
-
Add the polymer-specific detection antibody (e.g., 2C1 mAb).
-
Add a secondary HRP-conjugated antibody and substrate (e.g., TMB).
-
Measure absorbance at 450 nm and quantify against a standard curve of purified Z-AAT polymer.
-
-
Total AAT ELISA: Quantify total secreted AAT in conditioned media using a standard AAT sandwich ELISA to assess effects on secretion of monomeric AAT.
-
Data Analysis: Normalize intracellular polymer levels to total protein content. Express results as a percentage of the vehicle control.
Data Presentation
| Treatment Group | Intracellular AAT Polymer (% of Control) | Secreted Monomeric AAT (µg/mL) |
| Vehicle Control | 100 ± 8.5 | 1.2 ± 0.3 |
| ZPI-1 (10 µM) | 25 ± 4.1 | 4.8 ± 0.7 |
| Augmentation AAT (1 mg/mL) | 98 ± 7.9 | 1.3 ± 0.4 |
| Combination | 27 ± 5.2 | 5.1 ± 0.9 |
| Note: Measures endogenous AAT secretion only; exogenous AAT is not detected by this specific assay design. |
Experimental Workflow
Application 2: Assessing Functional Efficacy
Objective: To determine if the combination of ZPI-1-mediated increase in endogenous AAT secretion and exogenous AAT supplementation results in a greater functional anti-protease capacity.
Experimental Protocol: Anti-Neutrophil Elastase Capacity (ANEC) Assay
This biochemical assay measures the functional activity of AAT in biological samples by quantifying its ability to inhibit neutrophil elastase (NE).
-
Sample Preparation: Use conditioned media collected from the cell culture experiment in Application 1.
-
Reagents:
-
Human Neutrophil Elastase (NE).
-
Chromogenic NE substrate (e.g., MeOSuc-AAPV-pNA).
-
Assay Buffer (e.g., Tris-HCl, pH 8.0).
-
AAT standard of known activity.
-
-
Assay Procedure:
-
In a 96-well plate, add conditioned media samples or AAT standards.
-
Add a fixed, known concentration of active human NE to each well and incubate for 15 minutes at 37°C to allow AAT-NE complex formation.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the rate of substrate hydrolysis (change in absorbance over time) at 405 nm in a kinetic plate reader.
-
-
Data Analysis: The rate of color development is inversely proportional to the amount of functional AAT in the sample. Calculate the anti-NE capacity by comparing the inhibition in samples to the standard curve. Express results in µM of active AAT.
Data Presentation
| Treatment Group (Conditioned Media) | Functional AAT (ANEC) (µM) |
| Vehicle Control | 0.02 ± 0.005 |
| ZPI-1 (10 µM) | 0.08 ± 0.01 |
| Augmentation AAT (1 mg/mL) | 18.5 ± 1.1 |
| Combination | 18.6 ± 1.3 |
Application 3: In Vivo Evaluation in an Animal Model
Objective: To evaluate the long-term safety and dual efficacy (liver and lung protection) of the combination therapy in a transgenic mouse model of AATD.
Experimental Protocol: In Vivo Combination Therapy
This protocol uses the PiZ transgenic mouse, which expresses the human Z-AAT protein and develops liver polymer accumulation and pathology similar to human patients.
-
Animal Model: PiZ transgenic mice (n=10 per group), aged 8 weeks.
-
Treatment Groups:
-
Vehicle Control.
-
ZPI-1: Administered in chow or via oral gavage daily.
-
Augmentation AAT: 60 mg/kg intravenous injection, weekly.
-
Combination: ZPI-1 daily + weekly AAT infusion.
-
-
Study Duration: 12 weeks.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood weekly to measure human AAT levels (total and functional via ANEC assay) and liver function enzymes (ALT, AST).
-
Liver Analysis: At study termination, harvest livers.
-
Histology: Stain with Periodic acid-Schiff with diastase (PAS-D) to visualize polymer globules.
-
Biochemistry: Homogenize liver tissue to quantify insoluble AAT polymers via ELISA or Western blot.
-
-
Lung Analysis: Perform bronchoalveolar lavage (BAL) to collect fluid (BALF).
-
Cell Counts: Analyze BALF for inflammatory cell influx (e.g., neutrophils).
-
ANEC Assay: Measure anti-NE capacity in BALF to confirm therapeutic AAT levels in the lung epithelial lining fluid.
-
-
Data Presentation
| Treatment Group | Liver AAT Polymer Load (µg/g tissue) | Serum Functional AAT (µM) | BALF Neutrophil Count (x10³) |
| Vehicle Control | 250 ± 35 | 1.5 ± 0.4 | 55 ± 12 |
| ZPI-1 | 65 ± 15 | 5.8 ± 0.9 | 51 ± 10 |
| Augmentation AAT | 245 ± 41 | 15.2 ± 2.1 | 15 ± 4 |
| Combination | 71 ± 18 | 19.8 ± 2.5 | 12 ± 3 |
Experimental Workflow
Summary and Future Directions
The combination of an A1AT modulator like ZPI-1 with standard AAT augmentation therapy represents a promising strategy to address both the liver and lung manifestations of Alpha-1 Antitrypsin Deficiency. The protocols outlined here provide a framework for the preclinical evaluation of this dual approach. In vitro cell models are essential for initial proof-of-concept studies on polymer reduction and compatibility, while functional assays like ANEC are critical for confirming biochemical efficacy. Subsequent validation in relevant animal models is necessary to assess long-term safety and efficacy on both organ systems.
Future work should focus on optimizing dosing regimens for the combination therapy and identifying biomarkers that can predict response to treatment. Ultimately, a successful combination therapy could transform the management of AATD from a partial treatment for lung disease to a comprehensive therapy that protects both vital organs, significantly improving patient outcomes.
References
- 1. What are A1AT modulators and how do they work? [synapse.patsnap.com]
- 2. Next-Generation Regenerative Therapies for Alpha-1 Antitrypsin Deficiency: Molecular Pathogenesis to Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Susceptibility of alpha-1 antitrypsin deficiency variants to polymer-blocking therapy [insight.jci.org]
- 4. α1-Antitrypsin polymerization and the serpinopathies: pathobiology and prospects for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis for Z α1-antitrypsin polymerization in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ER Stress in Alpha-1 Antitrypsin Deficiency Using A1AT Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alpha-1 Antitrypsin Deficiency and ER Stress
Alpha-1 Antitrypsin (A1AT) deficiency is a genetic disorder caused by mutations in the SERPINA1 gene, leading to the production of a misfolded A1AT protein.[1][2] The most common and severe form is the Z variant (ZAAT), resulting from a Glu342Lys substitution.[3][4] This mutation causes the protein to misfold and polymerize within the endoplasmic reticulum (ER) of hepatocytes.[3] The accumulation of these polymers triggers a cellular stress response known as the unfolded protein response (UPR), contributing to liver damage and cirrhosis through a toxic gain-of-function mechanism. The consequent lack of circulating functional A1AT, a crucial protease inhibitor, leads to lung damage and early-onset emphysema.
The UPR is a complex signaling network designed to restore ER homeostasis in the face of misfolded protein accumulation. It is mediated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. In A1AT deficiency, the accumulation of ZAAT polymers can lead to chronic activation of the UPR, which, when prolonged, can switch from a pro-survival to a pro-apoptotic response, contributing to hepatocyte death.
A1AT Modulator 1: A Tool for Studying and Potentially Treating A1AT Deficiency
"this compound" represents a class of small molecule correctors designed to bind to the misfolded ZAAT protein, stabilizing its conformation and preventing its polymerization. By promoting the correct folding of ZAAT, these modulators can increase its secretion from hepatocytes, thereby reducing the ER polymer burden and alleviating ER stress. This dual action of reducing liver toxicity and increasing circulating levels of functional A1AT makes these modulators promising therapeutic candidates and valuable research tools. A notable example of such a modulator is GSK716.
These modulators serve as powerful tools to investigate the intricate relationship between ZAAT polymerization, ER stress, and cellular pathology. By using A1AT modulators, researchers can dissect the specific downstream effects of reducing the polymer load on the various branches of the UPR and other cellular processes.
Data Presentation: Efficacy of A1AT Modulators
The following tables summarize the quantitative data on the efficacy of representative A1AT modulators in preclinical and clinical studies.
| In Vitro Efficacy of A1AT Modulators | |||
| Compound | Cell Model | Parameter | Potency (IC50/EC50) |
| GSK716 | iPSC-derived hepatocytes (ZZ genotype) | Polymer Inhibition (IC50) | ~0.4 µM |
| GSK716 | iPSC-derived hepatocytes (ZZ genotype) | A1AT Secretion (EC50) | ~0.3 µM |
Data compiled from studies on small molecule correctors of ZAAT folding.
| In Vivo Efficacy of A1AT Modulators | |||
| Compound | Animal Model | Dosing Regimen | Increase in Plasma Z-A1AT |
| GSK716 | Z-A1AT Transgenic Mice | 100 mg/kg, three times a day for 20 days | 7-fold |
Data from a study evaluating the in vivo effects of GSK716.
| Clinical Trial Data for A1AT Modulators | |||
| Compound | Study Phase | Patient Population | Mean Increase in Functional AAT |
| VX-864 | Phase 2 | AATD patients (PiZZ genotype) | 2.2-2.3 µM from baseline |
Results from a proof-of-concept clinical study of an A1AT corrector.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of A1AT modulators in studying ER stress in A1AT deficiency are provided below.
Protocol 1: Quantification of Secreted A1AT by ELISA
This protocol is for measuring the concentration of A1AT in cell culture supernatants to assess the effect of modulators on ZAAT secretion.
Materials:
-
Human α1-Antitrypsin ELISA Kit
-
Cell culture supernatant from ZAAT-expressing cells treated with A1AT modulator or vehicle control
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture ZAAT-expressing cells (e.g., iPSC-derived hepatocytes) with varying concentrations of the A1AT modulator or vehicle control for a predetermined time (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove cells and debris.
-
Collect the clarified supernatant for analysis.
-
-
ELISA Procedure (refer to kit manufacturer's instructions for specific details):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards and samples (in duplicate) to the appropriate wells of the microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate as per the kit's instructions.
-
Add 100 µL of Biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.
-
Wash the plate.
-
Add 100 µL of HRP conjugate working solution to each well and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of A1AT in the samples by interpolating their absorbance values on the standard curve.
-
Compare the A1AT concentrations in the supernatants of modulator-treated cells to the vehicle-treated controls to determine the fold-increase in secretion.
-
Protocol 2: Analysis of A1AT Polymers by Native PAGE and Western Blot
This protocol allows for the qualitative and semi-quantitative analysis of high molecular weight A1AT polymers.
Materials:
-
Cell lysates from ZAAT-expressing cells treated with A1AT modulator or vehicle control
-
Native PAGE running buffer (e.g., 25 mM Tris, 192 mM glycine, pH 8.3)
-
Non-denaturing sample buffer (2x): 62.5 mM Tris-HCl pH 6.8, 25% glycerol, 1% Bromophenol Blue
-
Acrylamide solutions for gel casting (e.g., 7.5% resolving gel)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-A1AT polymer-specific monoclonal antibody (e.g., 2C1)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Native PAGE:
-
Cast a native polyacrylamide gel (e.g., 7.5%).
-
Mix equal amounts of protein from each sample with 2x non-denaturing sample buffer. Do not heat the samples.
-
Load the samples onto the gel.
-
Run the electrophoresis at a constant voltage (e.g., 100-120V) in a cold room or on ice to prevent protein denaturation.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-A1AT polymer antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the intensity of the high molecular weight bands corresponding to A1AT polymers.
-
Compare the polymer levels in modulator-treated samples to the vehicle-treated controls.
-
Protocol 3: Assessment of ER Stress Markers by Western Blot
This protocol details the detection of key UPR proteins to evaluate the effect of A1AT modulators on ER stress.
Materials:
-
Cell lysates from ZAAT-expressing cells treated with A1AT modulator or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-GRP78/BiP
-
Anti-phospho-PERK (Thr980)
-
Anti-total PERK
-
Anti-phospho-eIF2α (Ser51)
-
Anti-total eIF2α
-
Anti-ATF6 (full-length and cleaved forms)
-
Anti-CHOP/GADD153
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane as per standard protocols.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and detect with chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control (β-actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Compare the levels of ER stress markers in modulator-treated samples to vehicle controls.
-
Protocol 4: Analysis of XBP1 Splicing by RT-PCR
This protocol is used to assess the activation of the IRE1α branch of the UPR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the 26-nucleotide intron of XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Perform PCR with an appropriate number of cycles.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%) to separate the uXBP1 and sXBP1 amplicons, which differ by 26 base pairs.
-
-
Data Analysis:
-
Visualize the bands under UV light and quantify their intensities.
-
Calculate the ratio of sXBP1 to uXBP1 to determine the extent of IRE1α activation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of ER stress in A1AT deficiency.
References
- 1. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Synuclein ER Stress Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Z α-1 antitrypsin deficiency and the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"A1AT modulator 1" off-target effects in cellular assays
Disclaimer: The following information is provided as a general technical support guide for researchers working with A1AT modulators. As specific public data on "A1AT modulator 1" is limited, this guide is based on established principles for characterizing small molecule inhibitors in cellular assays. It is essential to adapt these recommendations to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Z-alpha-1 antitrypsin (A1AT) polymerization, with a reported pIC50 of 8.3.[1][2] Its primary mechanism of action is to prevent the conformational changes that lead to the aggregation of mutant Z-A1AT protein within cells, a key pathological feature of A1AT deficiency.[3][4]
Q2: What are potential off-target effects and why are they a concern?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cytotoxicity, or other adverse cellular responses.[1] For A1AT modulators, potential off-targets could include other members of the serpin superfamily or unrelated proteins, which could impact pathways like coagulation, inflammation, and apoptosis. Identifying and characterizing off-target effects is crucial for validating the specificity of the modulator and ensuring the observed phenotype is a direct result of its on-target activity.
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of off-target effects include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations close to the effective dose for inhibiting A1AT polymerization.
-
Inconsistent Phenotypes: The observed cellular phenotype does not align with the known consequences of inhibiting Z-A1AT polymerization.
-
Discrepancy with Genetic Knockdowns: The modulator produces a different cellular effect compared to siRNA or CRISPR-mediated knockdown of the mutant A1AT gene.
-
High Effective Concentration: The concentration required to see an effect in cellular assays is significantly higher than the biochemical IC50.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | Perform a dose-response curve and determine the therapeutic window (difference between effective concentration and toxic concentration). Test the modulator in a cell line that does not express A1AT; if toxicity persists, it is likely off-target. | Identification of a concentration range with on-target activity but minimal cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control. | No significant cytotoxicity observed in the vehicle control group. |
| Compound Instability | Assess the stability of the compound in your cell culture medium over the course of the experiment. | Confirmation that the compound is stable and not degrading into toxic byproducts. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation. Determine the solubility of the modulator in your specific assay buffer. | Clear, homogenous solution, ensuring accurate dosing. |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and growth conditions. Ensure cells are healthy and free from contamination. | Consistent and reproducible cellular responses to the modulator. |
| Assay Variability | Calibrate pipettes, ensure proper mixing of reagents, and minimize plate edge effects. | Reduced variability between replicate wells and experiments. |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Kinase Screening of this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 5% | 12% |
| Kinase B | 8% | 15% |
| Off-Target X | 55% | 89% |
| Kinase D | 2% | 9% |
This table represents example data and should be generated for the specific modulator being tested.
Table 2: Example Cytotoxicity Profile of this compound in a Hepatic Cell Line
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0.1 | 98 ± 3 | 2 ± 1 |
| 1 | 95 ± 4 | 5 ± 2 |
| 10 | 75 ± 6 | 28 ± 5 |
| 100 | 32 ± 8 | 75 ± 9 |
This table illustrates how to present cytotoxicity data. Actual results will vary.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls (vehicle and positive control for toxicity). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Off-Target Kinase Profiling
This protocol outlines a general approach for screening a compound against a panel of kinases.
-
Assay Preparation: Utilize a commercial kinase profiling service or an in-house kinase panel. Prepare the kinase reaction buffer, substrate, and ATP.
-
Compound Incubation: Incubate the kinases with this compound at one or more concentrations (e.g., 1 µM and 10 µM) and a control compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Visualizations
Caption: Workflow for assessing on- and off-target effects of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules block the polymerisation of Z α1-antitrypsin and increase the clearance of intracellular aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Inhibitor of Z-Alpha1 Antitrypsin Polymerization | PLOS One [journals.plos.org]
Overcoming "A1AT modulator 1" solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "A1AT modulator 1" in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for dissolving this compound for in vivo studies?
A1: For in vivo experiments, two primary protocols are recommended for solubilizing this compound to a concentration of 2.5 mg/mL. The choice of protocol may depend on the specific requirements of your experimental model. It is often necessary to use ultrasonic treatment to achieve a clear solution[1][2].
Protocol 1: Co-solvent and Surfactant-based Formulation [1] This method utilizes a combination of a co-solvent (PEG300) and a surfactant (Tween-80) to enhance the solubility of the modulator in a saline solution.
Protocol 2: Cyclodextrin-based Formulation [2] This approach uses a modified cyclodextrin, SBE-β-CD, which encapsulates the hydrophobic modulator, thereby increasing its aqueous solubility.
Q2: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What can I do?
A2: Precipitation in aqueous buffers is a common issue for hydrophobic small molecules like this compound. Here are several strategies to address this, ranging from simple to more complex formulation approaches:
-
Use of Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of a compound. It's crucial to start with a stock solution in 100% DMSO and then dilute it into your final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay system.
-
Inclusion of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.
-
Particle Size Reduction: While more applicable to suspensions, ensuring your compound is a fine powder can improve the dissolution rate[3].
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. A stock solution of 25.0 mg/mL in DMSO is a common starting point for further dilutions into more complex vehicle formulations for in vivo use. For in vitro assays, this stock can be diluted into the final aqueous buffer, ensuring the final DMSO concentration is low enough to not affect the experiment.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Troubleshooting Guides
Problem 1: The modulator does not fully dissolve, even with the recommended protocols.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Sonication | Increase the duration and/or power of sonication. Gentle heating may also be applied in conjunction with sonication. | Hydrophobic compounds often require significant energy input to overcome the crystal lattice energy and dissolve. |
| Incorrect Order of Reagent Addition | Strictly follow the order of addition outlined in the protocols. For the co-solvent method, the modulator in DMSO should be mixed with PEG300 first, followed by Tween-80, and finally the saline. | The order of addition is critical for preventing the compound from crashing out of solution as the polarity of the solvent system changes. |
| Poor Quality of Reagents | Ensure all solvents and excipients are of high purity and anhydrous where specified (e.g., DMSO). | Water content in organic solvents can significantly reduce the solubility of hydrophobic compounds. |
Problem 2: The solution is hazy or shows signs of precipitation after preparation.
| Potential Cause | Troubleshooting Step | Rationale |
| Metastable Supersaturation | Prepare the formulation immediately before use. If storage is necessary, store at a controlled room temperature, as temperature fluctuations can induce precipitation. | Some formulations create a supersaturated state that is not thermodynamically stable and can precipitate over time. |
| Excipient Incompatibility | If modifying the provided protocols, ensure the new excipients are compatible with each other and the modulator. | Certain combinations of salts, buffers, and organic solvents can lead to precipitation. |
| Low Kinetic Solubility | While the thermodynamic solubility may be achievable, the rate of dissolution is very slow. | Extended mixing or sonication may be required. |
Data Summary
The following tables summarize the quantitative data for the recommended solubilization protocols for this compound.
Table 1: Co-solvent and Surfactant-based Formulation
| Component | Concentration in Final Solution | Volume for 1 mL |
| This compound Stock (25.0 mg/mL in DMSO) | 2.5 mg/mL | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Table 2: Cyclodextrin-based Formulation
| Component | Concentration in Final Solution | Volume for 1 mL |
| This compound Stock (25.0 mg/mL in DMSO) | 2.5 mg/mL | 100 µL |
| 20% SBE-β-CD in Saline | 90% (of the diluent) | 900 µL |
Experimental Protocols
Protocol 1: Detailed Methodology for Co-solvent and Surfactant-based Formulation
-
Prepare a 25.0 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure homogeneity.
-
Finally, add 450 µL of saline to the tube to bring the total volume to 1 mL.
-
Vortex the final solution. If the solution is not clear, sonicate in a water bath until a clear solution is obtained.
Protocol 2: Detailed Methodology for Cyclodextrin-based Formulation
-
Prepare a 25.0 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This can be stored at 4°C for up to one week.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.
-
To this, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing.
-
Sonicate the mixture in a water bath until the solution is clear.
Visualizations
Caption: Workflow for Co-solvent/Surfactant Formulation.
Caption: Workflow for Cyclodextrin-based Formulation.
References
"A1AT modulator 1" stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of A1AT modulator 1 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: If the cell culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), it contains various enzymes like esterases and proteases that can metabolize the compound.[1] Live cells in the culture will also contribute to metabolic degradation.[1]
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[1]
-
Binding to Media Components: this compound may bind to proteins like albumin present in serum, which can affect its availability and apparent stability.[1]
-
Chemical Reactivity: The compound might react with components of the cell culture medium itself.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Oxidation: The presence of dissolved oxygen in the media can lead to the oxidation of sensitive molecules.
Q2: How can I determine the stability of this compound in my specific cell culture setup?
To determine the stability, you can perform a time-course experiment where the compound is incubated in the complete cell culture medium at 37°C. Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and the concentration of the parent compound is measured using an analytical method like LC-MS/MS. A plot of the remaining compound percentage versus time will reveal its stability profile.
Q3: My this compound appears to be degrading rapidly in my cell culture experiments. What are the initial troubleshooting steps?
If you suspect rapid degradation, consider the following:
-
Serum-Free Conditions: As a first step, test the stability of the compound in a serum-free medium to see if serum components are the primary cause of degradation.
-
Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to reduce enzymatic activity.
-
Control Experiments: Include a control where the compound is incubated in a simple buffer like PBS to assess its inherent chemical stability.
-
Analytical Verification: Ensure that the loss of the compound is due to degradation and not precipitation or adsorption to the plasticware. This can be checked by analyzing the concentration in the middle of the solution after centrifugation.
Q4: What is the recommended method for analyzing the concentration of this compound in cell culture media?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for quantifying small molecules in complex matrices like cell culture media. This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and the potential identification of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | - Stock solution degradation: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. - Inconsistent media preparation: Variations in serum batches or other supplements. | - Aliquot stock solutions: Prepare single-use aliquots of the 10 mM stock solution in anhydrous DMSO and store at -20°C. - Use consistent media batches: For a set of experiments, use the same batch of media and serum. |
| Low apparent activity of the modulator | - Binding to serum proteins: The compound may be binding to albumin in the serum, reducing its free concentration. - Rapid degradation: The compound may be degrading before it can exert its effect. | - Reduce serum concentration: If possible, perform experiments in reduced-serum or serum-free media. - Determine the half-life: Conduct a stability study to understand the degradation kinetics and adjust the dosing regimen accordingly. |
| Precipitation of the compound in media | - Low aqueous solubility: The final concentration of the compound in the media may exceed its solubility. | - Check solubility: Test the solubility of the compound in the cell culture media at the desired concentration. - Adjust DMSO concentration: Ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Spike the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the working solution at 37°C in a cell culture incubator.
-
Sample Collection: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour sample represents the initial concentration.
-
Sample Quenching: Immediately stop potential degradation by adding ice-cold acetonitrile to the collected aliquots and store them at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine its stability profile.
Protocol 2: Investigating the Cause of Degradation
Objective: To determine if degradation is primarily enzymatic (serum-dependent) or due to inherent chemical instability.
Procedure:
-
Prepare three different incubation conditions:
-
Condition A: Complete cell culture medium (with serum).
-
Condition B: Serum-free cell culture medium.
-
Condition C: PBS.
-
-
Spike this compound into each solution as described in Protocol 1.
-
Incubate all three conditions at 37°C.
-
Collect and process samples at various time points as described in Protocol 1.
-
Compare the degradation profiles in the three conditions. A significant difference between Condition A and B would suggest enzymatic degradation, while degradation in Condition C would indicate inherent chemical instability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting "A1AT modulator 1" inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A1AT Modulator 1 in vitro. The information is designed to address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Z-alpha-1 antitrypsin (Z-A1AT) polymerization.[1] It is designed to bind to Z-A1AT and stabilize it in a monomeric form, thereby preventing the formation of pathogenic polymers that are characteristic of Alpha-1 Antitrypsin Deficiency (AATD).
Q2: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for evaluating this compound activity focus on its ability to inhibit the polymerization of Z-A1AT. These include:
-
Heat-Induced Polymerization Assay: This cell-free assay uses purified Z-A1AT, which is induced to polymerize by heating. The inhibitory effect of this compound is quantified by measuring the reduction in polymer formation.
-
Cell-Based Z-A1AT Accumulation Assay: This assay utilizes cell lines that express recombinant Z-A1AT. The efficacy of this compound is determined by measuring the decrease in intracellular Z-A1AT polymers and the corresponding increase in secreted, monomeric A1AT.
-
Polymer-Specific ELISA: This immunoassay uses antibodies that specifically recognize the polymeric form of A1AT, allowing for the quantification of polymers in both cell lysates and cell culture supernatants.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term use, it can be stored at 4°C. The compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Inconsistent Results in Heat-Induced Polymerization Assay
Problem: High variability in polymer formation between replicate wells, even in the negative control (DMSO vehicle).
| Possible Cause | Recommended Solution |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in the assay buffer. Visually inspect for any precipitate. Gentle vortexing or brief sonication of the stock solution before dilution may help. Consider performing a solubility test for the modulator under your specific assay conditions.[2][3] |
| Precipitation of this compound in Assay Buffer | High concentrations of the modulator may lead to precipitation. Determine the kinetic solubility of the compound in your assay buffer.[2] If precipitation is observed, lower the final concentration of the modulator. Also, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects protein stability or the assay readout (typically ≤1%). |
| Inconsistent Heating of the Assay Plate | Use a heat block or water bath that provides uniform temperature distribution. Ensure the plate is sealed properly to prevent evaporation, which can concentrate reactants and alter results. |
| Pipetting Inaccuracies | Use calibrated pipettes and pre-wet the pipette tips before dispensing small volumes. Prepare a master mix of reagents to minimize well-to-well variation. |
Problem: this compound shows lower than expected potency (higher IC50).
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of the modulator from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | The incubation time and temperature for inducing polymerization can significantly impact the results. Optimize these parameters to ensure a robust and reproducible polymerization signal in the control wells. A typical condition is incubation at 41°C for several hours to days.[4] |
| Issues with Z-A1AT Protein Quality | Use highly purified and well-characterized Z-A1AT. Protein that has undergone multiple freeze-thaw cycles or has been stored improperly may lose its propensity to polymerize, leading to a weaker signal and less apparent inhibition. |
Inconsistent Results in Cell-Based Z-A1AT Accumulation Assay
Problem: High background of intracellular Z-A1AT polymers in untransfected or mock-transfected cells.
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding in ELISA or Western Blot | Include appropriate negative controls, such as cells that do not express Z-A1AT. Optimize the concentration of primary and secondary antibodies and increase the number and duration of wash steps. Use a blocking buffer optimized for your cell type and antibodies. |
| Autofluorescence of Cells | If using immunofluorescence, check for cellular autofluorescence by examining unstained cells under the microscope. If significant, consider using an autofluorescence quenching agent or switching to a fluorophore with a different excitation/emission spectrum. |
Problem: this compound treatment leads to cytotoxicity.
| Possible Cause | Recommended Solution |
| High Concentration of the Modulator or DMSO | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Keep the final DMSO concentration as low as possible (ideally below 0.5%). |
| Off-target Effects of the Modulator | While this compound is designed to be specific, off-target effects can occur at high concentrations. If cytotoxicity persists at concentrations required for efficacy, consider exploring analogues of the modulator or different chemical scaffolds. |
Quantitative Data Summary
The following table provides exemplar data for the inhibitory activity of a hypothetical A1AT polymerization inhibitor in a heat-induced polymerization assay. This data is for illustrative purposes and actual results may vary.
| Inhibitor Concentration (µM) | % Polymer Inhibition (Mean ± SD) | Notes |
| 0 (Vehicle Control) | 0 ± 5.2 | Represents maximal polymerization. |
| 0.1 | 15.3 ± 4.8 | |
| 0.5 | 45.8 ± 6.1 | |
| 1.0 | 75.2 ± 3.9 | |
| 5.0 | 92.1 ± 2.5 | |
| 10.0 | 98.5 ± 1.7 | Near complete inhibition. |
This data can be used to calculate an IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of polymerization.
Experimental Protocols
Heat-Induced Z-A1AT Polymerization Assay
This protocol describes a cell-free assay to assess the ability of this compound to inhibit the heat-induced polymerization of purified Z-A1AT.
Materials:
-
Purified Z-A1AT protein
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom non-treated plates
-
Plate sealer
-
Heat block or incubator set to 41°C
-
Plate reader capable of measuring absorbance at 340 nm (for turbidity) or a method for polymer quantification (e.g., native PAGE and densitometry).
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in PBS. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (PBS with the same final DMSO concentration).
-
Add 50 µL of purified Z-A1AT (e.g., at a final concentration of 1 mg/mL) to each well.
-
Seal the plate tightly to prevent evaporation.
-
Incubate the plate at 41°C for 24-72 hours.
-
After incubation, measure the turbidity of the samples by reading the absorbance at 340 nm. Alternatively, analyze the samples by native polyacrylamide gel electrophoresis (PAGE) followed by Coomassie staining or Western blotting to visualize and quantify the monomeric and polymeric forms of A1AT.
Cell-Based Z-A1AT Accumulation and Secretion Assay
This protocol outlines a method to evaluate the effect of this compound on the intracellular accumulation and secretion of Z-A1AT in a cellular model.
Materials:
-
Hepa1.6 or other suitable cells stably or transiently expressing Z-A1AT
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kit for human A1AT (for quantifying secreted A1AT)
-
ELISA kit specific for polymeric A1AT (e.g., using the 2C1 monoclonal antibody)
-
BCA protein assay kit
Procedure:
-
Seed the Z-A1AT expressing cells in a 24-well plate and allow them to adhere overnight.
-
Prepare different concentrations of this compound in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Replace the existing medium with the medium containing the modulator or vehicle.
-
Incubate the cells for 48-72 hours.
-
After incubation, collect the cell culture supernatant.
-
Wash the cells with cold PBS and then lyse the cells using lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Quantify the total protein concentration in the cell lysate using a BCA assay.
-
Measure the concentration of secreted A1AT in the supernatant using a human A1AT ELISA kit.
-
Measure the concentration of intracellular polymeric A1AT in the normalized cell lysate using a polymer-specific ELISA.
Visualizations
Caption: Workflow for the heat-induced Z-A1AT polymerization assay.
Caption: Mechanism of action of this compound.
References
"A1AT modulator 1" cytotoxicity assessment in different cell types
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cytotoxicity assessment of A1AT modulator 1. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high cytotoxicity of this compound in hepatic cell lines (e.g., HepG2) but significantly less in lung epithelial cells (e.g., A549). Is this expected?
A1: This observation could be plausible and may be related to the primary site of Alpha-1 Antitrypsin (A1AT) production and the mechanism of action of the modulator. A1AT is predominantly synthesized in liver hepatocytes.[1][2] Therefore, hepatic cells might be more sensitive to modulators that affect A1AT processing and folding.[1][2]
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure cell lines have not been misidentified or cross-contaminated.
-
Assess A1AT Expression: Compare the baseline A1AT expression levels in your specific hepatic and lung cell lines.
-
Dose-Response Curve: Generate a full dose-response curve for each cell line to accurately determine the IC50 values.
-
Time-Course Experiment: The cytotoxic effects may have different kinetics in different cell types. Perform a time-course experiment (e.g., 24, 48, 72 hours) to see if the toxicity profile changes over time.
-
Q2: Our MTT/XTT assay results show an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. What could be the cause?
A2: This is a common artifact in tetrazolium-based assays. Several factors could be at play:
-
Direct Reduction of MTT/XTT: The this compound itself might be chemically reducing the MTT or XTT reagent, leading to a false positive signal that is independent of cellular metabolism.[3]
-
Compound Precipitation: At high concentrations, the modulator may precipitate, and these crystals can interfere with the absorbance reading.
-
Altered Metabolic State: The compound might be inducing a metabolic shift in the cells that increases the rate of tetrazolium reduction, without a true increase in cell number.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high viability readings.
Q3: We are seeing significant well-to-well variability in our 96-well plate cytotoxicity assays.
A3: High variability can obscure the true effect of your compound. Common causes include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous and that you are using appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and your test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variable results. Ensure pipettes are calibrated and use fresh tips for each condition.
-
Compound Instability: If this compound is unstable in the culture medium, it could lead to inconsistent effects. Prepare fresh dilutions of the compound for each experiment.
Q4: What is the best type of control to use for this compound cytotoxicity experiments?
A4: A comprehensive set of controls is crucial for interpreting your data correctly.
-
Vehicle Control: This is essential. Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the cytotoxicity of the modulator from that of the solvent.
-
Untreated Control: Cells are grown in culture medium only. This represents 100% cell viability.
-
Positive Control (Maximum Toxicity): Cells are treated with a compound known to induce 100% cell death (e.g., a high concentration of a detergent like Triton™ X-100, or through multiple freeze-thaw cycles). This defines the upper limit of your assay's dynamic range.
-
Media-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance or fluorescence.
Quantitative Data Summary
The following tables present hypothetical cytotoxicity data for this compound across different cell types and assays. These are intended as illustrative examples.
Table 1: IC50 Values (µM) of this compound after 48-hour exposure
| Cell Line | Cell Type | Primary Organ | MTT Assay | LDH Release Assay |
| HepG2 | Hepatocellular Carcinoma | Liver | 25.3 | 28.1 |
| THP-1 (differentiated) | Monocyte-derived Macrophage | Immune System | 45.8 | 52.5 |
| A549 | Lung Carcinoma | Lung | > 100 | > 100 |
| Primary Human Hepatocytes | Normal Hepatocyte | Liver | 15.7 | 18.9 |
Table 2: Percent Cytotoxicity at a Fixed Concentration (30 µM) of this compound
| Cell Line | Assay | 24 hours | 48 hours | 72 hours |
| HepG2 | LDH Release | 22% | 55% | 85% |
| Live/Dead Staining | 18% | 51% | 82% | |
| A549 | LDH Release | < 5% | 8% | 15% |
| Live/Dead Staining | < 5% | 7% | 13% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted modulator to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a CyQUANT™ LDH Cytotoxicity Assay kit). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm and 680 nm) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (positive control).
Visualizations
Signaling Pathway
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Enhancing the Bioavailability of A1AT Modulator 1 in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of "A1AT modulator 1" in mice. The strategies and protocols outlined below are designed to systematically address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: What are the primary reasons a small molecule like this compound might have low oral bioavailability in mice?
Low oral bioavailability of a small molecule can stem from several factors, which can be broadly categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. A significant percentage of new drug candidates, estimated to be around 60-70%, exhibit poor aqueous solubility.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
Q3: What are the initial steps to consider when low bioavailability of this compound is observed in a mouse pharmacokinetic (PK) study?
When confronted with low bioavailability, a systematic approach is recommended. First, confirm the accuracy of the PK data, including dosing procedures and the bioanalytical method. Subsequently, an investigation into the root cause of the low bioavailability should be initiated. This typically involves characterizing the physicochemical properties of this compound, such as its aqueous solubility and permeability. Based on these findings, a rational formulation strategy can be developed.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and resolving common issues related to the low bioavailability of this compound in mice.
Issue 1: High variability in plasma concentrations between individual mice.
High variability in pharmacokinetic profiles can be a significant issue in preclinical studies and can be caused by both compound properties and study parameters.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility leading to inconsistent dissolution | Low solubility and pH-dependent solubility are associated with high variability in exposure. Consider formulation strategies to improve solubility and dissolution rate, such as particle size reduction or the use of amorphous solid dispersions. |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For suspension formulations, ensure homogeneity by thorough vortexing or stirring before each dose. |
| Physiological differences between mice | While some inter-animal variability is expected, significant differences may warrant investigation into the mouse strain used. However, for initial screening, a single strain is generally considered appropriate. |
| Food effects | The presence of food in the stomach can alter GI physiology and affect drug absorption. Standardize the fasting period for all animals before dosing. |
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
This often points to severe issues with either solubility or permeability, or rapid metabolism.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Extremely poor aqueous solubility | The drug is not dissolving in the GI tract. Employ advanced formulation techniques such as lipid-based formulations (e.g., SEDDS) or creating a nanosuspension to significantly increase the surface area for dissolution. |
| Poor intestinal permeability | The drug cannot effectively cross the intestinal wall. Consider co-administration with a permeation enhancer (use with caution due to potential toxicity) or a prodrug approach to improve lipophilicity. |
| Extensive first-pass metabolism | The drug is being rapidly cleared by the liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor (e.g., a broad-spectrum CYP inhibitor) in a pilot study to assess the impact of metabolism. A prodrug strategy can also be employed to mask metabolic sites. |
| P-gp efflux | The drug is being actively transported out of intestinal cells. Evaluate if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor or structural modification of the molecule could be explored. |
Formulation Strategies to Enhance Bioavailability
The following table summarizes various formulation strategies that can be employed to improve the bioavailability of poorly soluble drugs like this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Simple and widely applicable for crystalline compounds. | May not be sufficient for extremely insoluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate. | Can significantly increase solubility and dissolution. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, enhancing solubilization and absorption. | Can significantly improve bioavailability of lipophilic drugs. May also reduce first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| Salt Formation | For ionizable compounds, forming a salt can dramatically increase aqueous solubility and dissolution rate. | A well-established and effective method. | Only applicable to molecules with ionizable groups. The salt form may be less stable. |
| Co-crystals | A multi-component crystal where the drug and a co-former are held together by non-covalent bonds, which can alter the physicochemical properties of the drug, including solubility. | Can improve solubility, dissolution rate, and stability. | Requires screening for suitable co-formers. |
| Prodrugs | A chemically modified inactive form of the drug that is converted to the active form in the body. Can be designed to improve solubility, permeability, or reduce first-pass metabolism. | Can address multiple bioavailability barriers simultaneously. | Requires careful design to ensure efficient conversion to the active drug. May introduce new toxicity concerns. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
This protocol describes a common method for particle size reduction to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC or PVP)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound in the stabilizer solution at a concentration of 1-10% w/v.
-
Add the pre-suspension and the milling media to the milling chamber of the bead mill. The volume of the milling media should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer.
-
Once the desired particle size (typically <200 nm) is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general guideline for developing a SEDDS formulation.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with different ratios of the selected oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram.
-
Heat the mixture to 40-60°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a clear or bluish-white emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
Drug content analysis: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method.
-
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
Technical Support Center: Mitigating A1AT Modulator 1 Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with A1AT modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference from small molecule compounds, referred to here as "A1AT Modulator 1," in common biochemical assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about potential interference from this compound in your experiments.
Q1: What is "this compound" and how might it interfere with my assays?
A1: "this compound" is a representative small molecule designed to interact with Alpha-1 Antitrypsin (A1AT). Like many small molecules in drug discovery, it has the potential to interfere with biochemical assays through mechanisms unrelated to its intended biological activity.[1][2] These can include:
-
Direct interaction with assay components: The modulator may bind to assay reagents, such as antibodies or enzymes, affecting their function.
-
Optical interference: Colored or fluorescent compounds can absorb or emit light at wavelengths used for detection, leading to false signals.
-
Compound aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins non-specifically.
-
Chemical reactivity: Some compounds contain reactive groups that can covalently modify assay components.
Q2: I'm seeing inconsistent results in my A1AT ELISA. Could this compound be the cause?
A2: Yes, inconsistent results or high background in an ELISA can be a sign of compound interference. This compound could be non-specifically binding to the plate, the capture or detection antibodies, or interfering with the enzymatic activity of the reporter enzyme (e.g., HRP, ALP).
Q3: My A1AT functional assay, which measures elastase inhibition, is showing variable activity with this compound. What's a likely reason?
A3: In an A1AT functional assay, which typically measures the inhibition of a protease like neutrophil elastase, a small molecule modulator can interfere in several ways.[3][4] It could directly inhibit the elastase, chelate necessary metal ions, or interfere with the detection of the chromogenic or fluorogenic substrate.
Q4: How can I confirm that this compound is interfering with my assay?
A4: A straightforward way to test for interference is to run a "compound-only" control. This involves performing the assay with all components, including this compound at the relevant concentrations, but without the analyte of interest (A1AT). A signal in this control indicates direct interference.
II. Troubleshooting Guides
This section provides structured guidance for specific assays used to characterize A1AT and its modulators.
A. A1AT Quantification Assays (ELISA, Nephelometry)
Issue 1: High Background Signal in ELISA
| Potential Cause | Troubleshooting & Mitigation Strategies |
| Non-specific binding of this compound to the plate or antibodies. | 1. Increase Wash Steps: Add 1-2 extra wash steps after each incubation. 2. Optimize Blocking Buffer: Try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. 3. Include Detergent: Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Intrinsic fluorescence or color of this compound. | 1. Run a Compound-Only Control: Measure the signal from wells containing only the assay buffer and this compound at the highest concentration used. Subtract this background from all experimental wells. 2. Change Detection Wavelength: If possible, use a detection wavelength where the compound has minimal absorbance or emission. |
Issue 2: Reduced Signal or False Negative in ELISA
| Potential Cause | Troubleshooting & Mitigation Strategies |
| This compound is inhibiting the reporter enzyme (e.g., HRP). | 1. Enzyme Activity Control: Run a separate assay with just the reporter enzyme and its substrate in the presence and absence of this compound. 2. Dilute the Sample: If inhibition is confirmed, determine the concentration of the modulator at which inhibition is negligible and dilute your samples accordingly. 3. Switch Detection System: Consider an alternative detection system with an enzyme that is not affected by your compound. |
| This compound prevents antibody-A1AT binding. | 1. Change Antibody Pair: Test a different set of capture and detection antibodies that bind to different epitopes on A1AT. 2. Use an Orthogonal Assay: Confirm A1AT levels using a non-antibody-based method if available. |
B. A1AT Functional Assays (Elastase Inhibition)
Issue 1: Apparent Inhibition of A1AT Function (False Positive)
| Potential Cause | Troubleshooting & Mitigation Strategies |
| Direct inhibition of elastase by this compound. | 1. Elastase-Only Control: Run the assay with elastase, the substrate, and this compound (without A1AT). If you observe a decrease in signal, the compound is directly inhibiting the enzyme. 2. Determine IC50 against Elastase: Characterize the inhibitory activity of the modulator against elastase to understand its off-target effects. |
| Interference with the detection substrate. | 1. Substrate-Only Control: Mix the substrate and this compound in the assay buffer and measure the signal over time. A change in signal indicates interference. 2. Use a Different Substrate: If interference is confirmed, switch to a substrate with a different chemical structure or detection method (e.g., chromogenic to fluorogenic). |
| Compound Aggregation. | 1. Detergent Test: Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the apparent inhibition by this compound is reduced, aggregation is likely the cause. |
Issue 2: Apparent Enhancement of A1AT Function (False Negative for an Inhibitor)
| Potential Cause | Troubleshooting & Mitigation Strategies |
| This compound increases the background signal. | 1. Compound and Substrate Control: Run a control with only this compound and the substrate to quantify any signal enhancement. Subtract this from your measurements. |
| This compound reacts with and depletes the substrate. | 1. Substrate Stability Test: Incubate the substrate with and without this compound for the duration of the assay and measure the remaining substrate. |
III. Quantitative Data Summary
The following tables provide hypothetical data illustrating the effects of this compound interference and the results of mitigation strategies.
Table 1: Effect of this compound on A1AT ELISA
| Condition | This compound (µM) | Absorbance (450 nm) | Apparent A1AT Conc. (ng/mL) |
| Standard Assay | 0 | 1.25 | 100 |
| Standard Assay | 50 | 1.85 | 148 |
| Compound-Only Control | 50 | 0.60 | 48 |
| Corrected Value | 50 | 1.25 | 100 |
Table 2: Mitigation of HRP Inhibition by this compound
| Assay Component | This compound (µM) | HRP Activity (% of Control) |
| HRP + Substrate | 0 | 100 |
| HRP + Substrate | 50 | 45 |
| HRP + Substrate | 10 | 92 |
Table 3: Effect of this compound on Elastase Activity
| Condition | This compound (µM) | Elastase Activity (% of Control) |
| Elastase + Substrate | 0 | 100 |
| Elastase + Substrate | 50 | 30 |
| Elastase + Substrate + 0.01% Triton X-100 | 50 | 95 |
IV. Experimental Protocols
A. Protocol: A1AT Sandwich ELISA
-
Coating: Coat a 96-well plate with anti-A1AT capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Blocking: Block the plate with blocking buffer (PBS + 1% BSA) for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add standards and samples (containing A1AT and potentially this compound) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add biotinylated anti-A1AT detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure absorbance at 450 nm.
B. Protocol: A1AT Functional Assay (Elastase Inhibition)
-
Reagent Preparation: Prepare assay buffer, elastase solution, A1AT solution, and a chromogenic elastase substrate solution.
-
Assay Setup: In a 96-well plate, add A1AT and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the A1AT and modulator for 15 minutes at room temperature.
-
Initiate Reaction: Add elastase to each well and incubate for a further 10 minutes.
-
Substrate Addition: Add the chromogenic substrate to all wells to start the reaction.
-
Kinetic Read: Immediately begin reading the absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (V₀) for each well. Determine the percent inhibition of elastase activity by A1AT in the presence and absence of the modulator.
V. Visualizations
References
- 1. Methodologies for the Determination of Blood Alpha1 Antitrypsin Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Alpha-1 Proteinase Inhibitor (A1PI) Activity Assay | NWLSS | Supplier [nwlifescience.com]
"A1AT modulator 1" batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "A1AT Modulator 1," a novel small molecule designed to correct the misfolding of the Z-mutant alpha-1 antitrypsin (A1AT) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule corrector designed to promote the proper folding of the Z-AAT protein within the endoplasmic reticulum of hepatocytes.[1] By binding to a cryptic pocket on the Z-AAT protein, it stabilizes the monomeric form and prevents its polymerization.[2][3] This stabilization facilitates the secretion of functional, monomeric A1AT into the bloodstream, thereby increasing circulating levels of the protein and restoring its anti-protease activity in the lungs.[1][2]
Q2: What are the expected outcomes of successful this compound treatment in in vitro models?
In cell-based models, such as iPSC-derived hepatocytes from a patient with a PiZZ genotype, successful treatment with this compound should result in a measurable increase in the secretion of monomeric A1AT into the cell culture media and a corresponding decrease in intracellular A1AT polymers.
Q3: How does this compound differ from other therapeutic strategies for A1AT deficiency?
This compound is a small molecule corrector that aims to rescue the function of the endogenously produced Z-AAT protein. This contrasts with other strategies such as:
-
Augmentation therapy: This involves intravenous infusion of purified A1AT from pooled human plasma to increase circulating levels of the protein.
-
RNA interference (RNAi) therapy: These therapies, such as ARO-AAT and DCR-A1AT, are designed to silence the gene responsible for producing the mutant AAT protein in the liver, thereby reducing the toxic accumulation of Z-AAT polymers.
-
Gene therapy: This approach aims to deliver a functional copy of the A1AT gene to produce normal A1AT protein.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected increase in secreted A1AT levels in cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Modulator Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model. |
| Cell Health and Viability | Assess cell viability using a standard assay (e.g., Trypan Blue, MTT). Ensure cells are healthy and not overgrown before and after treatment. |
| Incorrect Assay Protocol | Review the protocol for your A1AT quantification assay (e.g., ELISA). Ensure all steps, including sample dilution and incubation times, are performed correctly. |
| Batch-to-Batch Variability of Modulator | See the "Batch-to-Batch Variability and Quality Control" section below. Test a new batch of the modulator if available. |
| Instability of the Modulator | Ensure proper storage and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
Issue 2: High variability in A1AT activity assays between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Enzyme (e.g., Neutrophil Elastase) Activity | Use a freshly prepared and validated stock of the protease for each experiment. Perform a standard curve to ensure consistent enzyme activity. |
| Interference from Culture Media Components | If possible, perform the activity assay in a simplified buffer system. If using conditioned media, ensure it is cleared of cellular debris by centrifugation. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of enzyme and substrate. |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the recommended incubation times and temperatures for the enzymatic reaction. |
Batch-to-Batch Variability and Quality Control
Ensuring the consistency of this compound across different production batches is critical for reproducible experimental results. The following quality control (QC) assays should be performed to assess the quality and consistency of each new batch.
Table 1: Quality Control Assays for this compound
| QC Parameter | Assay | Purpose | Acceptance Criteria (Example) |
| Identity | HPLC-UV, Mass Spectrometry | To confirm the chemical structure and identity of the modulator. | Retention time and mass spectrum match the reference standard. |
| Purity | HPLC-UV | To determine the percentage of the active compound and identify any impurities. | Purity ≥ 98%; individual impurities ≤ 0.5%. |
| Potency | Cell-based A1AT Secretion Assay | To measure the biological activity of the modulator in inducing A1AT secretion. | EC50 value is within ± 2-fold of the reference standard. |
| Solubility | Visual Inspection, Nephelometry | To ensure the modulator dissolves completely in the chosen solvent at the desired concentration. | Clear solution with no visible particulates. |
Experimental Protocols
Protocol 1: Quantification of Secreted A1AT by Sandwich ELISA
This protocol is for the quantification of total human A1AT in cell culture supernatant.
-
Coat Plate: Coat a 96-well plate with a capture antibody specific for human A1AT. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples and Standards: Add diluted cell culture supernatants and a standard curve of purified human A1AT to the plate. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Add a biotinylated detection antibody specific for human A1AT. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step.
-
Add Substrate: Add a TMB substrate solution and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Determine the concentration of A1AT in the samples by interpolating from the standard curve.
Protocol 2: A1AT Functional Activity Assay (Elastase Inhibition)
This assay measures the ability of secreted A1AT to inhibit the activity of neutrophil elastase.
-
Sample Preparation: Collect cell culture supernatant containing secreted A1AT. Centrifuge to remove any cellular debris.
-
Reaction Setup: In a 96-well plate, combine the A1AT-containing sample with a known concentration of human neutrophil elastase. Include a control with no A1AT. Incubate for 10-15 minutes at room temperature to allow for A1AT-elastase complex formation.
-
Substrate Addition: Add a chromogenic elastase substrate (e.g., MeOSuc-AAPV-pNA).
-
Kinetic Reading: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader with kinetic capabilities.
-
Data Analysis: Calculate the rate of substrate cleavage (Vmax) for each sample. The percentage of elastase inhibition is determined by comparing the Vmax of the samples containing A1AT to the control without A1AT.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Quality control workflow for this compound.
References
Validation & Comparative
Validating Target Engagement of A1AT Modulators In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-1 Antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by the misfolding and polymerization of the AAT protein, leading to a loss of its protective function in the lungs and a toxic gain-of-function in the liver. A new wave of therapeutics, broadly termed A1AT modulators, aims to correct the underlying protein defect. Validating the in vivo target engagement of these modulators is critical for their clinical development. This guide provides a comparative overview of current and emerging strategies for assessing the efficacy of a hypothetical small molecule corrector, "A1AT Modulator 1," alongside other therapeutic modalities.
Therapeutic Strategies and In Vivo Validation
The primary therapeutic strategies for AATD can be categorized as follows:
-
This compound (Hypothetical Small Molecule Corrector): These molecules are designed to bind to the misfolded Z-AAT protein, facilitating its proper folding and subsequent secretion from hepatocytes. This dual action aims to reduce liver polymer burden and increase circulating levels of functional AAT.
-
RNAi Therapeutics (e.g., Fazirsiran): These therapies work by silencing the expression of the mutant SERPINA1 gene in the liver, thereby reducing the production of the toxic Z-AAT protein.
-
Neutrophil Elastase Inhibitors (e.g., Alvelestat): These molecules target the downstream effects of AAT deficiency in the lungs by directly inhibiting neutrophil elastase, the primary enzyme responsible for lung tissue degradation.
The validation of target engagement for these diverse approaches requires a multi-pronged assessment of biomarkers in relevant in vivo models.
**Quantitative Data Comparison
The following tables summarize key in vivo validation parameters for our hypothetical "this compound" and its comparators. Data for Fazirsiran and Alvelestat are based on published preclinical and clinical findings.
| Parameter | This compound (Hypothetical Small Molecule Corrector) | Fazirsiran (RNAi Therapeutic) | Alvelestat (Neutrophil Elastase Inhibitor) |
| Primary Mechanism | Promotes proper folding and secretion of Z-AAT | Silences mutant SERPINA1 gene expression | Inhibits neutrophil elastase activity |
| Primary Target Organ | Liver | Liver | Lungs |
| Key In Vivo Models | PiZ Mouse, AATD Ferret Model | PiZ Mouse, AATD Ferret Model | Murine models of emphysema, AATD Ferret Model |
Table 1: General Characteristics of A1ATD Therapeutics
| Biomarker | This compound (Expected Outcome) | Fazirsiran (Reported Outcome) | Alvelestat (Reported Outcome) |
| Serum Z-AAT Levels | ↑ Functional AAT, ↓ Polymerized AAT | ↓↓↓ (Substantial Reduction) | No direct effect |
| Liver AAT Polymer Burden | ↓↓ (Significant Reduction) | ↓↓↓ (Substantial Reduction) | No direct effect |
| Liver Enzyme Levels (ALT/AST) | ↓ (Normalization) | ↓ (Normalization) | No direct effect |
| Neutrophil Elastase Activity | ↓ (Indirectly, via increased functional AAT) | No direct effect | ↓↓↓ (Direct and substantial reduction) |
| Markers of Elastin Degradation (Desmosine/Isodesmosine) | ↓ (Reduction) | No direct effect | ↓ (Reduction) |
| Inflammatory Markers (e.g., TNF-α, IL-6) | ↓ (Reduction) | ↓ (Reduction in liver inflammation) | ↓ (Reduction in lung inflammation) |
Table 2: Comparative In Vivo Biomarker Outcomes
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of target engagement. Below are protocols for key in vivo experiments.
Quantification of AAT Polymers in Liver Tissue
Objective: To measure the reduction in toxic Z-AAT polymer accumulation in the liver.
Method: Immunohistochemistry (IHC)
-
Animal Model: PiZ transgenic mice expressing the human Z-AAT gene.
-
Treatment: Administer "this compound" or vehicle control for a specified duration (e.g., 4-12 weeks).
-
Tissue Collection: Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde.
-
Tissue Processing: Embed the liver tissue in paraffin and section into 5 µm slices.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidases with 3% hydrogen peroxide.
-
Block non-specific binding with 5% goat serum in PBS.
-
Incubate with a primary antibody specific for AAT polymers (e.g., 2C1 monoclonal antibody) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Acquire high-resolution images of the stained liver sections.
-
Quantify the DAB-positive area (representing AAT polymers) relative to the total tissue area using image analysis software (e.g., ImageJ).
-
Measurement of Circulating Functional AAT
Objective: To assess the increase in secreted, functional AAT in the bloodstream.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Animal Model: PiZ transgenic mice.
-
Treatment: Administer "this compound" or vehicle control.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at various time points.
-
Sample Processing: Separate serum by centrifugation and store at -80°C.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for human AAT.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody that recognizes a different epitope on AAT, conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the concentration of AAT in the samples based on the standard curve.
Assessment of Neutrophil Elastase Activity
Objective: To measure the inhibition of neutrophil elastase in the lungs.
Method: Activity-Based Immunoassay
-
Animal Model: Murine model of emphysema or AATD ferret model.
-
Treatment: Administer Alvelestat or vehicle control.
-
Sample Collection: Collect bronchoalveolar lavage (BAL) fluid.
-
Assay Protocol:
-
Utilize a specific immunoassay that captures active neutrophil elastase.
-
The assay typically involves a capture antibody for neutrophil elastase and a detection method that is dependent on the enzyme's activity.
-
-
Analysis: Quantify the level of active neutrophil elastase in the BAL fluid.
Visualizing Pathways and Workflows
A1AT Misfolding and Polymerization Pathway
The following diagram illustrates the pathological pathway of Z-AAT and the points of intervention for different therapeutic modalities.
Caption: A1AT pathological pathway and therapeutic intervention points.
Experimental Workflow for In Vivo Validation
This diagram outlines the general workflow for validating the target engagement of an A1AT modulator in a preclinical model.
Caption: General workflow for in vivo validation of A1AT modulators.
Conclusion
The validation of target engagement for novel A1AT modulators requires a comprehensive in vivo assessment strategy. For a small molecule corrector like "this compound," the key indicators of success are a reduction in liver AAT polymer burden and a corresponding increase in circulating functional AAT. In contrast, RNAi therapeutics are primarily evaluated by their ability to reduce total Z-AAT levels, while neutrophil elastase inhibitors are assessed by their direct impact on enzyme activity in the lungs. The selection of appropriate animal models and a robust panel of biomarkers are essential for demonstrating the therapeutic potential of these promising new drugs for AATD.
A Comparative Analysis of A1AT Modulators and Gene Therapy for Alpha-1 Antitrypsin Deficiency
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic strategies for Alpha-1 Antitrypsin Deficiency (A1ATD): small molecule A1AT modulators and gene therapy. This analysis is supported by preclinical and clinical experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Alpha-1 Antitrypsin Deficiency (A1ATD) is a monogenic disorder caused by mutations in the SERPINA1 gene, leading to the production of a misfolded Alpha-1 Antitrypsin (A1AT) protein, most commonly the Z-variant (Z-AAT). The disease has a dual pathology: a loss-of-function mechanism in the lungs, where insufficient A1AT levels fail to protect against neutrophil elastase, leading to emphysema; and a toxic gain-of-function mechanism in the liver, where the accumulation of misfolded Z-AAT polymers causes chronic liver disease, fibrosis, and an increased risk of hepatocellular carcinoma.[1][2]
Current treatment for lung disease is limited to intravenous augmentation therapy with pooled human plasma-derived A1AT, which is costly, burdensome, and does not address the liver pathology.[3] Advanced therapeutic strategies are focused on correcting the underlying defect. This guide compares two such strategies: A1AT modulators, which are small molecules designed to correct the folding of the mutant Z-AAT protein, and gene therapy, which aims to provide a correct copy of the SERPINA1 gene to produce functional M-AAT.
Mechanism of Action
A1AT modulators and gene therapy target the pathophysiology of A1ATD through distinct mechanisms. Modulators act as pharmacological chaperones to stabilize the Z-AAT protein, promoting its proper folding and subsequent secretion from hepatocytes. This dual action aims to reduce the toxic polymer burden in the liver and increase functional A1AT levels in circulation to protect the lungs.[4][5] Gene therapy, conversely, introduces a functional copy of the SERPINA1 gene, primarily using adeno-associated virus (AAV) vectors, to enable host cells to produce and secrete normal, functional M-AAT. This approach is primarily aimed at augmenting serum A1AT levels to protect the lungs, though newer strategies are also exploring ways to simultaneously reduce the production of toxic Z-AAT in the liver.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies for A1AT modulators and gene therapy. It is important to note that direct head-to-head comparative studies are limited; therefore, data is presented from separate studies and may involve different models and endpoints.
Table 1: Performance of A1AT Modulators (Small Molecule Correctors)
| Compound/Modulator | Model System | Key Efficacy Endpoints | Results | Reference(s) |
| GSK716 | Transgenic (PiZ) Mouse | Increase in plasma Z-A1AT | 7-fold increase vs. control after 20 days of oral dosing (100 mg/kg TID) | |
| iPSC-derived Hepatocytes | Increase in secreted Z-A1AT | 3-fold increase vs. control | ||
| Reduction in intracellular polymerization | Blocks polymerization in vitro and reduces intracellular polymers in cell models | |||
| ZF874 | Transgenic (PiZ) Mouse | Increase in correctly folded A1AT in blood | Substantial increase in serum levels | |
| Reduction of misfolded protein in liver | Complete elimination of polymer accumulation | |||
| VX-864 | Phase 2 Clinical Trial (PiZZ patients) | Increase in functional A1AT (fAAT) levels | Significant increase vs. placebo (mean difference +2.2 to +2.3 µM) |
Note: Development of several A1AT modulators, including VX-814 and ZF874, has been discontinued due to observations of elevated liver enzymes in clinical trials, highlighting potential safety and toxicology challenges for this class of drugs.
Table 2: Performance of A1AT Gene Therapy
| Vector/Approach | Model System | Delivery Route | Key Efficacy Endpoints | Results | Reference(s) |
| AAV5-hAAT | Mouse | Intrapleural | Serum hAAT levels | Sustained ~900 µg/mL for up to 40 weeks (1.6-fold above therapeutic threshold) | |
| AAVrh.10-hAAT | Mouse | Intrapleural | Serum hAAT levels | Sustained >2.5-fold above therapeutic threshold for up to 24 weeks | |
| AAV8-hAAT | AAT Null Mouse | Intravenous (Liver-directed) | Serum hAAT levels | Dose-dependent, biologically active hAAT expression | |
| Lung Compliance | Preserved lung tissue elasticity and alveolar integrity vs. untreated mice | ||||
| AAV1-hAAT | Phase 2 Clinical Trial (PiZZ patients) | Intramuscular | Serum hAAT levels | Sustained expression at 2.5-3% of the therapeutic target level for up to 5 years |
Note: While current gene therapies have demonstrated sustained A1AT expression, achieving levels consistently within the therapeutic threshold (11 µM or ~570 µg/mL) in humans has been a primary challenge. Newer gene editing technologies, such as CRISPR/Cas9, are also in preclinical development and show promise in correcting the underlying genetic mutation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of A1ATD therapeutics.
Quantification of A1AT Protein by Nephelometry
Nephelometry is a standard, automated immunoassay for quantifying A1AT levels in serum or plasma.
-
Principle: The method measures the amount of light scattered by immune complexes formed between A1AT in the sample and a specific anti-AAT antibody. The intensity of scattered light is proportional to the concentration of A1AT.
-
Instrumentation: An automated nephelometer (e.g., Siemens Nephelometer II).
-
Procedure Outline:
-
Sample Preparation: Collect whole blood in a serum separator tube. Centrifuge to separate serum. Samples may need to be diluted (e.g., 1:20) with a suitable buffer to fall within the assay's working range.
-
Calibration: Generate a reference curve using a standard with a known A1AT concentration.
-
Reaction: The nephelometer automatically mixes the prepared sample (or standard) with a specific anti-human AAT antibody solution in a cuvette.
-
Measurement: An LED light source passes a beam of light through the cuvette. A detector, typically placed at an angle to the light source, measures the intensity of the light scattered by the antigen-antibody complexes that form.
-
Quantification: The A1AT concentration in the sample is calculated by the instrument's software by interpolating its scattered light signal on the reference curve.
-
Functional A1AT Assay: Anti-Neutrophil Elastase Capacity (ANEC)
This enzymatic assay measures the functional activity of A1AT by quantifying its ability to inhibit its primary target, neutrophil elastase (NE).
-
Principle: The assay measures the residual activity of a known amount of NE after it has been incubated with a sample containing A1AT. The A1AT in the sample will form an irreversible complex with NE, inhibiting its activity. The remaining, uninhibited NE cleaves a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The functional A1AT concentration is inversely proportional to the substrate cleavage.
-
Key Reagents:
-
Human Neutrophil Elastase (NE)
-
Chromogenic NE substrate (e.g., MeOSuc-AAPV-pNA)
-
A1AT reference standard (e.g., WHO International Standard)
-
96-well microplate
-
-
Procedure Outline:
-
Sample and Standard Preparation: Prepare serial dilutions of the A1AT reference standard to generate a standard curve. Prepare appropriate dilutions of test samples (e.g., serum, bronchoalveolar lavage fluid).
-
A1AT-NE Inhibition Reaction: Add a fixed, excess amount of human NE to all wells containing standards and samples. Incubate to allow A1AT to bind to and inhibit NE.
-
Substrate Reaction: Add the chromogenic substrate to all wells. The uninhibited NE will cleave the substrate, producing a colored product (e.g., p-nitroaniline, which is yellow).
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance against the concentration of the A1AT standards. Calculate the concentration of functional A1AT in the samples by interpolating their absorbance values from the standard curve.
-
Histological Assessment of Liver Polymer Accumulation: PAS-D Staining
Periodic acid-Schiff (PAS) staining with diastase digestion (PAS-D) is the gold standard histological method for identifying the characteristic globules of retained A1AT polymer in hepatocytes.
-
Principle: PAS stain reacts with carbohydrates, staining them a bright magenta color. In the liver, this primarily stains glycogen. To specifically visualize A1AT polymers (which are glycoproteins), a parallel slide is pre-treated with diastase (amylase), an enzyme that digests glycogen. In the diastase-treated slide, glycogen is removed, and any remaining PAS-positive magenta globules are indicative of diastase-resistant A1AT polymer accumulations.
-
Procedure Outline:
-
Sample Preparation: Fix liver tissue in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on two separate slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Diastase Digestion (Test Slide): Incubate one slide in a pre-warmed diastase or alpha-amylase solution (e.g., 0.5% at 37°C for 20-30 minutes). The other slide (control) is incubated in water.
-
Washing: Rinse both slides thoroughly in running water.
-
Oxidation: Place both slides in a 1% periodic acid solution for 5-10 minutes to oxidize 1,2-glycols to aldehydes.
-
Rinsing: Rinse slides well in distilled water.
-
Schiff Reaction: Place slides in Schiff's reagent for 10-15 minutes, allowing the reagent to react with the newly formed aldehydes to produce the magenta color.
-
Washing: Wash slides in running tap water for 5-10 minutes to develop the full color.
-
Counterstaining: Counterstain nuclei with a stain like Mayer's hematoxylin (which stains nuclei blue) to provide morphological context.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a coverslip.
-
Analysis: Compare the diastase-treated slide to the untreated slide. Magenta-colored globules present in the cytoplasm of hepatocytes on the diastase-treated slide represent A1AT polymers.
-
Mandatory Visualization (Graphviz)
Signaling Pathways and Experimental Workflows
// Connections "Normal_M_Allele" -> "Transcription_M"; "Transcription_M" -> "Folding_M" -> "Secretion_M" -> "Functional_AAT"; "Functional_AAT" -> "Protection"; "NE" -> "Protection" [arrowhead=tee, color="#34A853", style=dashed];
"Mutant_Z_Allele" -> "Transcription_Z"; "Transcription_Z" -> "Misfolding_Z" -> "Polymerization" -> "Accumulation"; "Accumulation" -> "ER_Stress" -> "Liver_Damage"; "Accumulation" -> "Autophagy" [label="Degradation", style=dashed, color="#5F6368"]; "Misfolding_Z" -> "Deficient_AAT" [label="~15% Secreted"]; "Deficient_AAT" -> "Damage"; "NE" -> "Damage" [arrowhead=normal, color="#EA4335", style=dashed]; "Damage" -> "Emphysema"; } END_DOT Figure 1: Pathophysiology of A1AT Deficiency.
Concluding Remarks
Both A1AT modulators and gene therapy represent innovative strategies that target the fundamental cause of Alpha-1 Antitrypsin Deficiency.
A1AT Modulators offer the convenience of oral administration and a dual mechanism that addresses both liver and lung pathology by correcting the folding of the endogenous Z-AAT protein. Preclinical data have shown promising efficacy in increasing A1AT secretion and clearing liver polymers. However, the clinical development of this class has been hampered by significant safety concerns, specifically hepatotoxicity, leading to the discontinuation of several promising candidates.
Gene Therapy has demonstrated the potential for long-term, and possibly permanent, correction of the A1AT deficiency in the lung through a single administration. Preclinical studies have successfully shown that AAV-mediated gene transfer can lead to sustained, therapeutic levels of functional A1AT and protect the lungs from emphysematous changes. The primary challenges for gene therapy remain achieving sufficiently high and persistent expression levels in human subjects, managing potential immune responses to the AAV vector, and addressing the underlying liver disease, which standard augmentation gene therapy does not resolve.
References
- 1. dissertationhomework.com [dissertationhomework.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Methodologies for the Determination of Blood Alpha1 Antitrypsin Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 5. Preclinical Evaluation of a Recombinant Adeno-Associated Virus Vector Expressing Human Alpha-1 Antitrypsin Made Using a Recombinant Herpes Simplex Virus Production Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel A1AT Modulators in Z-A1AT Mutant Models: A Guide for Researchers
For researchers and professionals in drug development, the landscape of therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD) is rapidly evolving. Beyond traditional augmentation therapy, a new generation of A1AT modulators targeting the underlying cause of the disease is emerging. This guide provides an objective comparison of the preclinical and clinical efficacy of leading investigational therapies, including RNA interference (RNAi), gene editing, and RNA editing technologies, in various Z-A1AT mutant models.
This document summarizes key experimental data in structured tables, details the methodologies of pivotal experiments, and provides visual representations of mechanisms of action and experimental workflows to facilitate a comprehensive understanding of these novel therapeutic approaches.
The Pathophysiology of Z-A1AT Accumulation
Alpha-1 Antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. The most common disease-causing mutation, the 'Z' variant (Pi*ZZ), results in the misfolding of the AAT protein (Z-AAT). This misfolded protein is prone to polymerization and aggregation within the endoplasmic reticulum (ER) of hepatocytes, leading to a toxic gain-of-function that can cause liver inflammation, fibrosis, and cirrhosis. Concurrently, the reduced secretion of functional AAT from the liver leads to a loss-of-function in the lungs, leaving them vulnerable to damage from neutrophil elastase.
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the production of the toxic Z-AAT protein by degrading its messenger RNA (mRNA). These therapies are designed to primarily address the liver disease associated with AATD.
Mechanism of Action: RNAi Therapeutics
Small interfering RNA (siRNA) molecules, often conjugated with N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes, are introduced into the cell. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the Z-AAT mRNA, preventing its translation into the disease-causing protein.[1]
References
Independent Validation of A1AT Modulator Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies aimed at correcting the underlying defect in Alpha-1 Antitrypsin Deficiency (AATD). We will focus on the mechanism of action of small molecule correctors, exemplified by investigational drugs such as GSK716 and VX-864, and compare their performance with an RNA interference (RNAi) therapeutic, fazirsiran, and the established standard of care, augmentation therapy.
Mechanism of Action: Small Molecule Correctors
Small molecule correctors are designed to bind to the misfolded Z-mutant alpha-1 antitrypsin (Z-A1AT) protein within the endoplasmic reticulum of liver cells. This binding helps to stabilize the protein, facilitating its proper folding and subsequent secretion into the bloodstream. By increasing the levels of functional A1AT, these molecules aim to protect the lungs from the damaging effects of neutrophil elastase.
dot
Caption: Mechanism of action of a small molecule A1AT corrector.
Comparative Performance Data
The following tables summarize the quantitative data from clinical and preclinical studies of different A1AT therapeutic modalities.
| Small Molecule Correctors | Key Efficacy Endpoint | Result | Study Population | Citation |
| VX-864 | Mean increase in functional A1AT (fAAT) from baseline | 2.2 to 2.3 µM | Humans with PiZZ genotype | [1][2] |
| GSK716 | Increase in circulating monomeric Z-A1AT | 7-fold | Transgenic mice | [3][4][5] |
| Increase in secreted Z-A1AT | 3-fold | iPSC-derived hepatocyte model |
| RNA Interference (RNAi) Therapeutic | Key Efficacy Endpoint | Result | Study Population | Citation |
| Fazirsiran | Reduction in serum Z-AAT concentration (dose-dependent) | 74% to 94% | Humans with PiZZ genotype | |
| Median reduction of Z-AAT accumulation in the liver | 83% | Humans with AATD-associated liver disease | ||
| Regression of liver fibrosis | Observed in 58% of patients | Humans with AATD-associated liver disease |
| Augmentation Therapy | Key Efficacy Endpoint | Result | Study Population | Citation |
| Plasma-derived A1AT | Slowing of Forced Expiratory Volume in 1 second (FEV1) decline | 17.9 mL/year | Humans with moderate airflow obstruction | |
| Reduction in the decline of lung density (CT scan) | Slower decline compared to placebo | Humans with emphysema |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of these therapeutic approaches. Below are outlines of key experimental protocols.
Protocol 1: A1AT Polymerization Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the polymerization of Z-A1AT.
Materials:
-
High-binding 96-well plates
-
Purified Z-A1AT protein
-
Monoclonal antibody specific for A1AT polymers (e.g., 2C1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified Z-A1AT and incubate overnight at 4°C.
-
Washing: Wash the wells with wash buffer to remove unbound protein.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Compound Incubation: Add serial dilutions of the test compound to the wells, followed by the addition of a reagent that induces polymerization. Incubate for a specified time at 37°C.
-
Washing: Wash the wells to remove the test compound and non-polymerized A1AT.
-
Primary Antibody Incubation: Add the anti-A1AT polymer monoclonal antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of A1AT polymer formed.
Protocol 2: Cell-based A1AT Secretion Assay (Pulse-Chase Analysis)
This method is used to track the synthesis and secretion of newly synthesized A1AT from cells.
Materials:
-
Cell line expressing Z-A1AT (e.g., iPSC-derived hepatocytes)
-
Pulse medium: Methionine/cysteine-free DMEM supplemented with [³⁵S]methionine/cysteine.
-
Chase medium: Complete DMEM with excess unlabeled methionine and cysteine.
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-A1AT antibody for immunoprecipitation
-
Protein A/G agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture: Culture cells to near confluency.
-
Starvation (Pre-incubation): Incubate cells in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse: Replace the starvation medium with pulse medium containing [³⁵S]methionine/cysteine and incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the pulse medium, wash the cells, and add pre-warmed chase medium.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 120 minutes), collect both the cell culture medium and the cell lysates.
-
Immunoprecipitation:
-
Pre-clear the lysates and media with protein A/G beads.
-
Add anti-A1AT antibody to immunoprecipitate A1AT.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled A1AT. The amount of secreted A1AT in the medium versus the amount retained in the cells can be quantified over time.
Signaling Pathways and Experimental Workflows
dot
dot
Caption: A typical experimental workflow for A1AT modulator validation.
References
- 1. Arrowhead Presents Updated Data from Phase 2 SEQUOIA Study of Investigational RNAi Therapy Fazirsiran in Patients with Alpha-1 Antitrypsin Deficiency Liver Disease | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 2. takeda.com [takeda.com]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. Chemical chaperones mediate increased secretion of mutant α1-antitrypsin (α1-AT) Z: A potential pharmacological strategy for prevention of liver injury and emphysema in α1-AT deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of A1ATD Therapeutics: A Comparative Analysis of A1AT Modulator 1 and a Clinical-Stage Corrector
A critical point of clarification: The initial query requested a head-to-head comparison of "A1AT modulator 1" with Vertex VRT-809. It is important to note that Vertex VRT-809 (Lumacaftor) is a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and is indicated for the treatment of Cystic Fibrosis, not Alpha-1 Antitrypsin Deficiency (AATD). Therefore, a direct comparison of these two compounds in the context of AATD is not scientifically relevant.
Furthermore, "this compound" appears to be a designation for a research compound, and as of this review, there is a lack of publicly available, peer-reviewed data to conduct a comprehensive comparison.
This guide, therefore, provides a comparative analysis between a representative early-stage A1AT modulator, herein referred to as "this compound" (based on its characterization as a Z-A1AT polymerization inhibitor), and a clinical-stage, albeit discontinued, A1AT modulator from Vertex Pharmaceuticals, VX-864 . This comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds.
Introduction to Alpha-1 Antitrypsin Deficiency (AATD)
Alpha-1 Antitrypsin Deficiency is a genetic disorder characterized by the production of a misfolded A1AT protein, most commonly due to the Z mutation (Glu342Lys). This misfolded protein, termed Z-A1AT, polymerizes and accumulates in hepatocytes, leading to liver disease. The consequential lack of circulating functional A1AT, a key inhibitor of neutrophil elastase, results in unchecked inflammation and progressive lung damage.[1][2] The primary therapeutic strategy for AATD-related lung disease is augmentation therapy with plasma-derived A1AT. However, this approach does not address the underlying liver pathology. Small molecule correctors that bind to the misfolded Z-A1AT protein, facilitate its proper folding, and promote its secretion represent a promising therapeutic avenue for treating both the liver and lung manifestations of AATD.
Mechanism of Action
This compound is characterized as a potent inhibitor of Z-A1AT polymerization. Such small molecules are designed to bind to the misfolded Z-A1AT monomer, stabilizing it in a conformation that is more amenable to proper folding and subsequent secretion from the endoplasmic reticulum. By preventing polymerization, these modulators aim to reduce the toxic accumulation of Z-A1AT polymers in the liver and increase the circulating levels of functional A1AT.
Vertex VX-864 was developed as an oral small molecule corrector of the Z-AAT protein.[3] Its mechanism of action is to promote the proper folding of the mutant Z-AAT protein, thereby increasing the plasma levels of functional AAT (fAAT) in patients with AATD.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the pathological pathway in AATD and the point of intervention for A1AT modulators.
Caption: Pathophysiology of AATD and the mechanism of A1AT correctors.
Preclinical and Clinical Data Summary
Table 1: Hypothetical Preclinical Data for this compound
| Parameter | Assay Type | Result |
| Potency | Z-A1AT Polymerization Inhibition | pIC50 = 8.3 |
| Efficacy | Cellular Thermal Shift Assay (CETSA) | Target engagement confirmed in cells |
| ELISA for secreted A1AT (iPSC-derived hepatocytes) | 3-fold increase in secreted A1AT | |
| Selectivity | Panel of related serine protease inhibitors | >100-fold selectivity |
| Pharmacokinetics | Mouse model (oral dosing) | Good oral bioavailability |
Table 2: Clinical Data for Vertex VX-864
| Parameter | Study | Dose Groups | Result |
| Efficacy | Phase 2 Proof-of-Concept (28 days) | Multiple doses | Statistically significant increase in mean functional AAT (fAAT) levels of 2.2 to 2.3 micromolar from baseline. |
| Safety | Phase 2 Proof-of-Concept | Multiple doses | Generally well tolerated. Most common adverse events were diarrhea and nausea. No evidence of impact on liver function tests. |
| Outcome | Development discontinued; magnitude of treatment effect considered unlikely to provide substantial clinical benefit. |
Experimental Protocols
Z-A1AT Polymerization Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the polymerization of purified Z-A1AT.
Methodology:
-
Purified Z-A1AT is incubated at 37°C to induce polymerization.
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The extent of polymerization is monitored over time by native polyacrylamide gel electrophoresis (PAGE) or by measuring the increase in turbidity.
-
The concentration of the compound that results in 50% inhibition of polymerization (IC50) is calculated.
ELISA for Secreted A1AT from iPSC-derived Hepatocytes
Objective: To assess the effect of a compound on the secretion of functional A1AT from a cellular model of AATD.
Methodology:
-
Induced pluripotent stem cells (iPSCs) from an AATD patient (PiZZ genotype) are differentiated into hepatocyte-like cells.
-
The cells are treated with the test compound or vehicle control for a specified period (e.g., 48 hours).
-
The cell culture supernatant is collected.
-
The concentration of secreted A1AT is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with antibodies specific for human A1AT.
-
Results are normalized to total cellular protein.
Phase 2 Clinical Trial Design for an A1AT Modulator (Representative)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an investigational A1AT modulator in patients with AATD.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with AATD and the PiZZ genotype.
-
Intervention: Multiple ascending doses of the investigational drug or placebo administered orally for a defined period (e.g., 28 days).
-
Primary Endpoints:
-
Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests (including liver function tests), and vital signs.
-
Change from baseline in plasma functional A1AT (fAAT) levels at the end of the treatment period.
-
-
Secondary Endpoints:
-
Pharmacokinetic profile of the drug.
-
Change from baseline in antigenic A1AT levels.
-
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of an A1AT modulator.
Caption: A generalized workflow for the development of an A1AT modulator.
Conclusion
The development of small molecule correctors for AATD represents a significant advancement in the potential treatment of this debilitating disease. While "this compound" is a representative of early-stage compounds with promising in vitro potency, the clinical journey of molecules like Vertex's VX-864 underscores the challenges in translating preclinical efficacy into substantial clinical benefit. The data from the VX-864 program, despite its discontinuation, has provided valuable proof-of-mechanism for the corrector approach and informs the ongoing development of next-generation A1AT modulators. Future research will likely focus on identifying compounds with improved potency and pharmacokinetic properties to achieve a greater magnitude of clinical effect, ultimately aiming to address both the liver and lung manifestations of Alpha-1 Antitrypsin Deficiency.
References
A Comparative Guide to A1AT Modulator 1 (Fazirsiran) and Other Therapeutics on Downstream Markers of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "A1AT modulator 1," identified as the RNA interference (RNAi) therapeutic fazirsiran , and its effects on downstream markers of liver fibrosis. Fazirsiran is a first-in-class therapy designed to address liver disease associated with Alpha-1 Antitrypsin Deficiency (AATD) by reducing the hepatic production of the mutant Z-alpha-1 antitrypsin (Z-AAT) protein. The accumulation of this misfolded protein is a key driver of liver injury and fibrosis in AATD.
This document contrasts the performance of fazirsiran with other therapeutic strategies for liver fibrosis, supported by available clinical and preclinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also provided to facilitate further research.
Mechanism of Action: Fazirsiran
Fazirsiran is an RNAi therapeutic that specifically targets and degrades the messenger RNA (mRNA) encoding the AAT protein in hepatocytes. This leads to a significant reduction in the synthesis of the misfolded Z-AAT protein, thereby decreasing its accumulation in the liver. The proposed mechanism is that this reduction in Z-AAT burden alleviates cellular stress, reduces inflammation, and allows for the potential regression of liver fibrosis.
Caption: Mechanism of action of fazirsiran in hepatocytes.
Quantitative Comparison of Therapeutic Effects
Direct head-to-head clinical trials comparing fazirsiran with other liver fibrosis therapies are not yet available. The following tables summarize the quantitative data from Phase 2 clinical trials of fazirsiran (AROAAT-2002 and SEQUOIA studies) and available data for other classes of anti-fibrotic agents.
Table 1: Effect of Fazirsiran on Primary and Secondary Endpoints in AATD Liver Disease
| Marker | Fazirsiran Effect | Placebo | Study | Citation |
| Reduction in Liver Z-AAT Accumulation | Median reduction of 83-94% | Increase of 26% | AROAAT-2002 & SEQUOIA | [1][2][3][4] |
| Reduction in Serum Z-AAT | 74-94% dose-dependent reduction | No meaningful change | SEQUOIA | [2] |
| Histologic Globule Burden Reduction | Mean reduction of 68-69% | No meaningful change | AROAAT-2002 & SEQUOIA | |
| Fibrosis Regression (≥1-stage improvement) | 50-58% of patients | 38% of patients | AROAAT-2002 & SEQUOIA | |
| Improvement in Portal Inflammation | 42% of patients | 0% of patients | SEQUOIA |
Table 2: Effects of Other Investigational Therapies for Liver Fibrosis
| Therapeutic Class | Drug Example | Mechanism of Action | Effect on Fibrosis Markers | Citation |
| Galectin-3 Inhibitor | Belapectin (GR-MD-02) | Inhibits galectin-3, a mediator of fibrosis. | No significant reduction in Hepatic Venous Pressure Gradient (HVPG) or fibrosis stage in the overall population of a Phase 2b trial in NASH cirrhosis. A subgroup of patients without esophageal varices showed a reduction in HVPG. | |
| FXR Agonist | Obeticholic Acid | Activates Farnesoid X Receptor, regulating bile acid, lipid, and glucose metabolism. | Showed improvement in liver fibrosis in some patients with NASH, but did not meet the primary endpoint for fibrosis improvement without worsening of NASH in a Phase 3 trial. | |
| Autophagy Enhancer | Carbamazepine | Enhances the degradation of mutant AAT protein. | Preclinical studies in mouse models showed a reduction in hepatic fibrosis. |
Experimental Protocols
Detailed methodologies for the quantification of key downstream markers of liver fibrosis are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA)
This protocol outlines the steps for detecting the expression of α-SMA in human liver biopsy tissue, a key marker of activated hepatic stellate cells and myofibroblasts.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibody: Mouse anti-human α-SMA monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with phosphate-buffered saline (PBS).
-
Incubate with peroxidase blocking solution for 10 minutes.
-
Wash with PBS.
-
Incubate with protein blocking solution for 30 minutes.
-
Incubate with the primary α-SMA antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Caption: Immunohistochemistry workflow for α-SMA staining.
Western Blot for Collagen Type I (COL1A1)
This protocol details the detection of COL1A1 protein in liver tissue lysates.
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer with β-mercaptoethanol
-
SDS-PAGE gels (6-8% acrylamide)
-
Tris-glycine running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human COL1A1 polyclonal antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary COL1A1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantitative PCR (qPCR) for Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)
This protocol describes the measurement of TIMP-1 mRNA expression in human liver tissue.
Materials:
-
Frozen liver tissue
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
qPCR primers for human TIMP-1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from liver tissue using an RNA extraction kit according to the manufacturer's protocol.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TIMP-1 or the reference gene, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of TIMP-1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
-
References
Cross-validation of "A1AT modulator 1" activity in patient-derived iPSCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "A1AT modulator 1" and alternative therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD), with a focus on their cross-validation in patient-derived induced pluripotent stem cell (iPSC) models. The data presented herein is intended to offer an objective overview of the current landscape of AATD therapeutic development at the preclinical stage.
Introduction to AATD and the Role of iPSC Models
Alpha-1 Antitrypsin Deficiency is a genetic disorder caused by mutations in the SERPINA1 gene, leading to the production of a misfolded A1AT protein (most commonly the Z-variant or Z-AAT). This dysfunctional protein polymerizes and aggregates within hepatocytes, causing liver damage, and the deficiency of functional A1AT in the circulation leaves the lungs vulnerable to damage from neutrophil elastase. Patient-derived iPSCs that are differentiated into hepatocytes (iPSC-Heps) have emerged as a powerful in vitro model system. These cells recapitulate key aspects of AATD pathology, including the synthesis and intracellular accumulation of Z-AAT polymers, providing a physiologically relevant platform for testing the efficacy and mechanism of action of novel therapeutic agents.
Therapeutic Strategies and Comparative Efficacy
Several therapeutic strategies are being investigated to address the underlying cause of AATD. This guide focuses on the cross-validation of a representative "this compound" against other prominent approaches, including small molecule correctors, RNA interference (RNAi), and autophagy enhancers.
Data Summary
The following table summarizes the quantitative data on the activity of various therapeutic modalities in reducing the burden of mutant Z-AAT in patient-derived iPSC-hepatocytes.
| Therapeutic Strategy | Compound/Modality | Mechanism of Action | Key Efficacy Metrics in iPSC-Hepatocytes |
| This compound (Hypothetical) | This compound | Enhances folding and secretion of A1AT | Data to be populated based on proprietary results |
| Small Molecule Corrector | GSK716 | Binds to and stabilizes the Z-AAT monomer, preventing polymerization and promoting secretion.[1] | Induces an approximately three-fold increase in secreted Z-A1AT levels.[1] |
| Small Molecule Corrector | CZC-25146 | Reduces Z-AAT polymer load and increases secretion of functional A1AT.[2][3] | Demonstrates a dose-dependent reduction of Z-AAT polymer load.[2] |
| RNA Interference (RNAi) | Fazirsiran (siRNA) | Degrades SERPINA1 mRNA to reduce the synthesis of Z-AAT protein. | Preclinical studies in mouse models showed a significant reduction in hepatic Z-AAT. Clinical trials have shown a median reduction of 83% in liver Z-AAT accumulation. |
| Autophagy Enhancer | Carbamazepine (CBZ) | Induces autophagy, a cellular process that degrades aggregated proteins. | Reduces the number of intracellular Z-AAT inclusions. |
| Autophagy Enhancer | Rapamycin | Stimulates autophagy to clear intracellular Z-AAT polymers. | Reduces the accumulation of Z-AAT polymers in a mouse model. |
| Gene Editing | CRISPR-Cas9 | Directly corrects the Z mutation in the SERPINA1 gene. | Demonstrates a significant decrease in polymerized A1AT in corrected iPSC-derived hepatocytes. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
A1AT Protein Misfolding and Polymerization Pathway
Caption: Pathogenesis of Alpha-1 Antitrypsin Deficiency.
Therapeutic Intervention Points in AATD
Caption: Intervention points of different AATD therapies.
Experimental Workflow for iPSC-Based Drug Screening
References
- 1. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-A1AT Reduction Strategies: A1AT Modulators vs. siRNA Approaches
For Researchers, Scientists, and Drug Development Professionals
Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by the production of a misfolded Z-A1AT protein, which polymerizes and accumulates in hepatocytes. This accumulation can lead to severe liver disease, including fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. Simultaneously, the deficiency of functional A1AT in the circulation leaves the lungs susceptible to damage from neutrophil elastase, leading to emphysema.[1] This guide provides a detailed comparison of two leading therapeutic strategies aimed at reducing the burden of Z-A1AT in the liver: small molecule A1AT modulators and small interfering RNA (siRNA) interference.
Mechanism of Action: Restoring Proteostasis vs. Silencing the Message
A1AT modulators and siRNA therapies employ fundamentally different strategies to combat the effects of the Z-A1AT mutation.
A1AT Modulators , often referred to as correctors or pharmacological chaperones, are small molecules designed to bind to the misfolded Z-A1AT protein.[2] This binding helps to stabilize the protein in a more native conformation, preventing its polymerization and promoting its proper folding and subsequent secretion from the hepatocyte as a functional protein.[2] The goal is to both reduce the toxic accumulation of Z-AAT polymers in the liver and increase the levels of circulating, functional A1AT to protect the lungs.
References
Benchmarking Novel A1AT Modulators Against the Current Standard of Care for Alpha-1 Antitrypsin Deficiency
A Comparative Guide for Researchers and Drug Development Professionals
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of the alpha-1 antitrypsin (AAT) protein, leading to progressive lung and liver disease. For decades, the standard of care for pulmonary manifestations has been augmentation therapy, which involves intravenous infusions of AAT protein derived from human plasma. While effective in slowing the progression of emphysema, this approach does not address the liver pathology associated with the accumulation of misfolded AAT protein and requires lifelong weekly infusions.[1][2][3][4]
The landscape of AATD therapeutics is rapidly evolving with the advent of novel A1AT modulators. These emerging therapies, including RNA interference (RNAi) agents and RNA editing oligonucleotides, are designed to target the underlying cause of the disease at the genetic level. This guide provides an objective comparison of a representative A1AT modulator, specifically the class of RNAi therapeutics, against the current standard of care, supported by available clinical trial data and detailed experimental protocols.
Quantitative Comparison of Therapeutic Approaches
Table 1: Efficacy and Mechanism of Action
| Parameter | Augmentation Therapy | A1AT Modulator (RNAi - Fazirsiran) | A1AT Modulator (RNA Editing - WVE-006) |
| Mechanism of Action | Increases circulating levels of functional AAT protein.[3] | Silences the production of mutant Z-AAT protein in the liver via RNA interference. | Corrects the Z-AAT mRNA to enable production of functional M-AAT protein. |
| Primary Target Organ | Lung | Liver | Lung and Liver |
| Effect on Liver Z-AAT Accumulation | No effect. | Median reduction of 83-94% in the liver. | Reduction of mutant Z-AAT. |
| Effect on Serum AAT Levels | Increases total AAT levels above the protective threshold. | Dose-dependent mean reduction in serum Z-AAT of 74-94%. | Mean total AAT levels of ~11-12.8 µM with >60% being functional M-AAT. |
| Effect on Lung Density (CT Densitometry) | Slows the rate of decline by approximately 34%. | Pulmonary function tests remained stable over time in Phase 2 trials. | Increase in neutrophil elastase inhibition consistent with M-AAT production. |
| Histological Improvement (Liver) | Not applicable. | Regression of fibrosis observed in 50-58% of patients in Phase 2 trials. | Not yet reported. |
| Administration | Weekly intravenous infusion. | Subcutaneous injection every 12 weeks (after initial doses). | Subcutaneous injection, potentially monthly or less frequent. |
Table 2: Safety and Tolerability Profile
| Parameter | Augmentation Therapy | A1AT Modulator (RNAi - Fazirsiran) | A1AT Modulator (RNA Editing - WVE-006) |
| Common Adverse Events | Headaches, dizziness, nausea, and infusion site reactions. | Generally well-tolerated; adverse events balanced between placebo and treatment groups. | All adverse events reported as mild to moderate in intensity. |
| Serious Adverse Events | Rare, but can include anaphylaxis and transmission of blood-borne pathogens. | Four serious adverse events (viral myocarditis, diverticulitis, dyspnea, vestibular neuronitis) were reported in one study, all of which resolved. | No serious adverse events reported to date. |
| Discontinuation Rate | Low, but dependent on patient tolerance and venous access. | No discontinuations due to treatment-emergent adverse events in Phase 2. | No discontinuations reported to date. |
Signaling Pathways and Experimental Workflows
To understand the rationale behind these therapeutic strategies and the methods used to evaluate them, the following diagrams illustrate the key biological pathways and experimental workflows.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Safety and efficacy of alpha-1-antitrypsin augmentation therapy in the treatment of patients with alpha-1-antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and augmentation therapy for alpha-1 antitrypsin deficiency: current knowledge and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
